Ethyl 3-bromo-2,6-difluorophenylacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(3-bromo-2,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)5-6-8(12)4-3-7(11)10(6)13/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWITUJKRQQFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Ethyl 3-bromo-2,6-difluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-2,6-difluorophenylacetate is a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Its substituted phenylacetate core makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides a summary of the available chemical properties and a generalized synthetic approach for this compound.
Chemical Properties
Detailed experimental data for this compound is not widely available in public databases. However, its fundamental properties can be calculated based on its structure, derived from the known properties of the corresponding carboxylic acid, 2-(3-bromo-2,6-difluorophenyl)acetic acid.
| Property | Value | Source |
| Molecular Formula | C10H9BrF2O2 | Calculated |
| Molecular Weight | 279.08 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane. Poorly soluble in water. | Inferred |
Synthesis
A standard method for the synthesis of this compound involves the esterification of 2-(3-bromo-2,6-difluorophenyl)acetic acid.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 2-(3-bromo-2,6-difluorophenyl)acetic acid and ethanol.
Materials:
-
2-(3-bromo-2,6-difluorophenyl)acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-(3-bromo-2,6-difluorophenyl)acetic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product may be purified by column chromatography on silica gel.
Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a potentially useful building block in synthetic and medicinal chemistry. While comprehensive experimental data is currently limited in the public domain, this guide provides the foundational chemical information and a general synthetic protocol to aid researchers in their work with this compound. Further experimental investigation is required to fully characterize its chemical and physical properties.
In-depth Technical Guide: Ethyl 3-bromo-2,6-difluorophenylacetate (CAS: 1692343-74-0) - A Compound with Limited Publicly Available Data
Foreword for Researchers, Scientists, and Drug Development Professionals
This document serves to address the inquiry for a comprehensive technical guide on Ethyl 3-bromo-2,6-difluorophenylacetate, CAS number 1692343-74-0. Despite a thorough and targeted search of scientific literature, chemical supplier databases, and patent repositories, it must be noted that detailed public information regarding this specific compound is exceptionally scarce.
The following sections summarize the limited information that could be ascertained and highlight the significant data gaps that currently prevent the creation of a complete technical whitepaper as per the initial request.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1692343-74-0 |
| Molecular Formula | C₁₀H₉BrF₂O₂ |
| Molecular Weight | 279.08 g/mol |
| Chemical Structure | |
A representative structure of this compound.
Available Technical Data
Exhaustive searches for quantitative technical data, including physical properties (e.g., melting point, boiling point, density), spectral data (e.g., NMR, IR, Mass Spectrometry), and safety information (e.g., GHS classification, handling precautions) for CAS 1692343-74-0 did not yield any specific results. The information available is generally for structurally related but distinct compounds.
Due to the absence of quantitative data, a comparative data table cannot be provided.
Experimental Protocols
A significant challenge in compiling this guide was the complete lack of publicly available, detailed experimental protocols for the synthesis, purification, or application of this compound. While general synthetic routes for similar phenylacetate derivatives might be inferred by experienced chemists, no specific, validated methodologies for this compound were found in the public domain.
Consequently, the creation of a detailed experimental workflow diagram is not possible.
Biological Activity and Signaling Pathways
There is currently no information available in scientific literature or patent databases to suggest a known biological activity for this compound or its involvement in any specific signaling pathways. This compound may be a novel research chemical or an intermediate in a proprietary synthesis pathway that has not been publicly disclosed.
As no signaling pathway or logical relationship data is available, the requested Graphviz diagrams cannot be generated.
Conclusion and Future Outlook
The inquiry for an in-depth technical guide on this compound (CAS 1692343-74-0) has highlighted a significant information gap in the public domain. The lack of available data on its physicochemical properties, experimental protocols, and biological activity prevents the creation of a comprehensive whitepaper at this time.
For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:
-
Custom Synthesis and Analysis: Engage with a custom synthesis provider to produce a sample of the compound. Subsequent in-house analysis would be required to determine its physical and spectral properties.
-
Patent Landscape Monitoring: Continue to monitor patent databases for new filings that may disclose the synthesis and use of this compound.
-
Literature Alerts: Set up alerts in scientific databases for the CAS number and chemical name to be notified of any future publications.
This document will be updated if and when more information on this compound becomes publicly available.
Synthesis of Ethyl 3-bromo-2,6-difluorophenylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a standard laboratory procedure for the synthesis of Ethyl 3-bromo-2,6-difluorophenylacetate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the Fischer esterification of the commercially available 2-(3-bromo-2,6-difluorophenyl)acetic acid.
Introduction
This compound is a substituted phenylacetate derivative. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), which are instrumental in the construction of complex molecular architectures. The difluoro substitution pattern on the phenyl ring can significantly influence the electronic properties and metabolic stability of derivative compounds, making this a desirable building block in medicinal chemistry.
Synthetic Pathway: Fischer Esterification
The most direct and common method for the preparation of this compound is the Fischer esterification of 2-(3-bromo-2,6-difluorophenyl)acetic acid with ethanol in the presence of a catalytic amount of a strong acid.
Reaction Scheme:
Experimental Protocol
This protocol details the esterification of 2-(3-bromo-2,6-difluorophenyl)acetic acid.
Materials and Reagents:
-
2-(3-bromo-2,6-difluorophenyl)acetic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-bromo-2,6-difluorophenyl)acetic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 equivalents or as the solvent).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data
The following table summarizes the key quantitative data for a typical reaction.
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount (g) |
| 2-(3-bromo-2,6-difluorophenyl)acetic acid | 251.03[1] | 0.040 | 1.0 | 10.04 |
| Ethanol | 46.07 | 0.800 | 20.0 | 36.86 |
| Sulfuric Acid (98%) | 98.08 | 0.004 | 0.1 | 0.39 |
| Product: this compound | 279.08 | - | - | (Expected) |
| Expected Yield (90%) | - | 0.036 | - | 10.05 |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
Technical Guide: Physical and Chemical Properties of Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate. Due to its status as a specialized research chemical, directly measured experimental data for this specific ester is limited. Therefore, this guide leverages detailed information on its immediate precursor, 2-(3-bromo-2,6-difluorophenyl)acetic acid, to provide a robust profile. The guide includes a detailed, standard protocol for the synthesis of the title compound via Fischer esterification. Furthermore, it explores the potential application of this molecular scaffold in drug discovery, specifically as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.
Chemical Identity and Properties
While specific experimental data for Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate is not widely published, its properties can be reliably predicted and understood through the analysis of its precursor acid, 2-(3-bromo-2,6-difluorophenyl)acetic acid.
Core Structure: 2-(3-bromo-2,6-difluorophenyl)acetic acid
The foundational properties of the precursor acid are crucial for understanding the ester derivative.
Table 1: Physicochemical Properties of 2-(3-bromo-2,6-difluorophenyl)acetic acid
| Property | Value | Source |
| CAS Number | 1250443-19-6 | [1][2] |
| Molecular Formula | C₈H₅BrF₂O₂ | [2][3] |
| Molecular Weight | 251.02 g/mol | [2] |
| Boiling Point (Predicted) | 307.7 ± 37.0 °C | [1] |
| Density (Predicted) | 1.774 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.56 ± 0.10 | [1] |
Target Compound: Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate
The following table summarizes the key identifiers and predicted properties of the title compound.
Table 2: Identifiers and Predicted Properties of Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate
| Property | Value | Notes |
| IUPAC Name | ethyl 2-(3-bromo-2,6-difluorophenyl)acetate | --- |
| Molecular Formula | C₁₀H₉BrF₂O₂ | Derived from precursor |
| Molecular Weight | 279.08 g/mol | Derived from precursor |
| Physical State | Likely a liquid or low-melting solid at STP | Inferred from similar structures |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) and have low solubility in water. | General property of ethyl esters |
| Boiling Point | Higher than the corresponding acid, likely >310 °C at atmospheric pressure. | Esterification increases boiling point. |
Experimental Protocols
Synthesis of Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of the title compound from its carboxylic acid precursor.
Objective: To synthesize Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate through the acid-catalyzed esterification of 2-(3-bromo-2,6-difluorophenyl)acetic acid with ethanol.
Materials:
-
2-(3-bromo-2,6-difluorophenyl)acetic acid
-
Absolute Ethanol (EtOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(3-bromo-2,6-difluorophenyl)acetic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq, which also serves as the solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution. The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C). Maintain reflux for several hours (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.[1]
-
Dissolve the residue in ethyl acetate.[1]
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Workflow Diagram:
References
Technical Guide: Safety and Handling of Ethyl 3-bromo-2,6-difluorophenylacetate
Disclaimer: This document provides a guide to the safety and handling of Ethyl 3-bromo-2,6-difluorophenylacetate based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located during a comprehensive search. Therefore, the information presented herein should be used as a preliminary hazard assessment and not as a substitute for a compound-specific risk assessment, which should be conducted by qualified personnel before handling.
This guide is intended for researchers, scientists, and drug development professionals. All procedures should be carried out in a controlled laboratory setting by trained individuals.
Hazard Assessment Based on Structurally Similar Compounds
Due to the absence of specific safety data for this compound, a hazard assessment has been compiled based on data from structurally related compounds, including other halogenated phenylacetates and bromo-fluoro-acetates. The primary anticipated hazards include:
-
Corrosivity: Many similar compounds are corrosive and can cause severe skin burns and eye damage.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Flammability: Some analogs are flammable liquids and vapors.
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
A logical workflow for this hazard assessment is presented below.
Caption: Hazard Assessment Workflow
Quantitative Data from Structurally Similar Compounds
The following tables summarize key quantitative data from the Safety Data Sheets of structurally similar compounds. This data is not directly applicable to this compound but can inform a preliminary risk assessment.
Table 1: Physical and Chemical Properties of Analog Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Flash Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Ethyl bromodifluoroacetate | 667-27-6 | C4H5BrF2O2 | 202.98 | 21 | 82 @ 33 torr | 1.583 |
| Ethyl 3-bromo-2,2-difluoropropionate | 111773-24-1 | C5H7BrF2O2 | 217.01 | 55 | - | - |
| Ethyl bromoacetate | 105-36-2 | C4H7BrO2 | 167.00 | 47 | 159 | 1.506 |
| Ethyl 2-bromoisobutyrate | 600-00-0 | C6H11BrO2 | 195.06 | 58 | 177 | 1.320 |
Table 2: Hazard Identification of Analog Compounds
| Compound | GHS Pictograms | Signal Word | Key Hazard Statements |
| Ethyl bromodifluoroacetate | Corrosive, Exclamation mark | Danger | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. |
| Ethyl 3-bromo-2,2-difluoropropionate | Flame, Skull and crossbones | Danger | Flammable liquid and vapor. Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation. |
| Ethyl bromoacetate | Skull and crossbones, Corrosive | Danger | Fatal if swallowed, in contact with skin or if inhaled. Flammable liquid and vapor. |
| Ethyl 2-bromoisobutyrate | Corrosive, Exclamation mark | Danger | Flammable liquid and vapor. Causes serious eye damage. May cause an allergic skin reaction. |
General Experimental Protocol for Handling
The following is a general protocol for handling potentially hazardous chemical reagents like this compound in a research setting.
A. Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected before use.
-
Respiratory Protection: Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded or if symptoms of irritation occur. All work should be conducted in a certified chemical fume hood.
B. Handling and Storage
-
Ventilation: All handling of the compound should be performed inside a certified chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1]
C. Spill and Emergency Procedures
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1]
-
Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
A general workflow for handling this type of chemical is provided below.
Caption: General Laboratory Handling Workflow
Conclusion
References
Navigating the Procurement of Ethyl 3-bromo-2,6-difluorophenylacetate: A Technical Guide for Researchers
Supplier Landscape: Custom Synthesis Specialists
Given that Ethyl 3-bromo-2,6-difluorophenylacetate is not a stock chemical, researchers must engage with companies specializing in custom chemical synthesis. These suppliers have expertise in handling complex fluorination reactions and can produce the target compound on a gram to kilogram scale. Below is a summary of potential suppliers with expertise in fluorinated compounds.
| Company | Specialization | Scale | Key Features |
| Amfluoro | Fluorine-containing fine chemicals, with a catalog of over 30,000 compounds and custom synthesis services.[1] | Gram to tonnage level.[1] | ISO9001:2015 certified, GMP-like production base.[1] |
| Fluorochem | A long-standing supplier of high-quality chemicals, including a wide range of fluorinated compounds.[2] | Not specified, but trusted by scientists for almost 60 years.[2] | Offers a broad portfolio of biochemicals and reagents.[2] |
| Aceschem | Expertise in fluorination at all stages of a synthetic pathway, from building blocks to late-stage fluorination.[3] | Milligram, multi-kilogram, and metric tons.[3] | Focus on fluorinated compounds for pharmaceutical and agrochemical industries.[3] |
| MolecuNav | Offers a flexible and responsive custom synthesis service for fluorinated compounds and precursors.[4] | Not specified, but tailored to exact needs. | Can design and synthesize high-purity materials for discovery and development.[4] |
| Tosoh Finechem | A large producer of fluoro compounds with custom fluorination services available.[5] | Not specified, but a major supplier of 2,2,2-Trifluoroethanol.[5] | Expertise in a variety of fluorinated molecules including alcohols, olefins, and epoxides.[5] |
The Custom Synthesis Workflow
Engaging a custom synthesis provider typically follows a structured process. Researchers will need to provide the chemical structure, desired quantity, and required purity of this compound. The supplier will then conduct a feasibility assessment, develop a synthetic route, and provide a quote.
Proposed Synthetic Pathway and Experimental Protocol
While the exact synthetic route will be determined by the chosen supplier, a plausible pathway can be derived from available chemical information and general organic synthesis principles. The precursor, 2-(3-bromo-2,6-difluorophenyl)acetic acid, is listed in some chemical databases, suggesting its availability for esterification.
Representative Experimental Protocol: Fischer Esterification
This protocol is a general representation and would require optimization by the synthesizing chemists.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-(3-bromo-2,6-difluorophenyl)acetic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the final this compound.
-
Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
While this compound is not a commercially available, off-the-shelf chemical, it can be procured through custom synthesis from specialized suppliers. For researchers in drug development, understanding the custom synthesis process and having access to a list of potential partners is essential for advancing their projects. By providing detailed specifications and engaging with experienced chemists, the acquisition of this and other novel compounds can be streamlined, accelerating the pace of scientific discovery.
References
Discovery and history of Ethyl 3-bromo-2,6-difluorophenylacetate
An In-depth Technical Guide to Ethyl 3-bromo-2,6-difluorophenylacetate
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited publicly available information on the specific discovery and history of this compound, this guide focuses on the logical synthetic pathways derived from available data on its precursors and related molecules.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | Ethyl 2-(3-bromo-2,6-difluorophenyl)acetate | ChemicalBook |
| Molecular Formula | C₁₀H₉BrF₂O₂ | Calculated |
| Molecular Weight | 279.08 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
Synthesis and Manufacturing
-
Preparation of the key intermediate: 2-(3-bromo-2,6-difluorophenyl)acetic acid.
-
Esterification of the carboxylic acid to yield the final ethyl ester product.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed hypothetical experimental protocols for the synthesis of this compound, based on standard organic chemistry methodologies.
Step 1: Synthesis of 2-(3-bromo-2,6-difluorophenyl)acetic acid
This transformation can be achieved through various methods, with the carbonylation of a benzyl halide being a common approach.
-
Starting Material: 3-bromo-2,6-difluorotoluene.
-
Procedure:
-
Benzylic Bromination: 3-bromo-2,6-difluorotoluene is subjected to free-radical bromination using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a suitable solvent (e.g., carbon tetrachloride). The reaction mixture is typically heated to initiate the reaction.
-
Grignard Formation and Carboxylation: The resulting 3-bromo-2,6-difluorobenzyl bromide is then reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent. This organometallic intermediate is then carboxylated by pouring it over crushed dry ice (solid CO₂).
-
Acidification and Extraction: The reaction mixture is quenched with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylate salt. The desired carboxylic acid is then extracted with an organic solvent, washed, dried, and concentrated under reduced pressure.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield of Benzylic Bromination | 75-85% |
| Yield of Carboxylation | 60-70% |
| Purity of Carboxylic Acid | >95% (after purification) |
Step 2: Esterification to this compound
The final step involves the esterification of the synthesized carboxylic acid. Fischer esterification is a standard and effective method.
-
Starting Material: 2-(3-bromo-2,6-difluorophenyl)acetic acid.
-
Procedure:
-
Reaction Setup: A solution of 2-(3-bromo-2,6-difluorophenyl)acetic acid in an excess of absolute ethanol is prepared. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
Reaction Conditions: The mixture is heated at reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the excess ethanol is removed by distillation. The residue is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by vacuum distillation or column chromatography.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield of Esterification | 80-90% |
| Purity of Ethyl Ester | >98% (after purification) |
Potential Applications in Drug Development
While specific biological activities of this compound are not documented, its structural motifs suggest potential applications in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
The phenylacetic acid core is a common scaffold in various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of this compound could lead to novel pharmacological profiles.
Caption: Logical workflow for the utilization of this compound in a drug discovery program.
Disclaimer: The information provided in this technical guide is based on established principles of organic chemistry and publicly available data on related compounds. The experimental protocols are hypothetical and should be adapted and optimized by qualified chemists in a laboratory setting. No specific claims are made regarding the discovery, history, or biological activity of this compound.
Ethyl 3-bromo-2,6-difluorophenylacetate: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of ethyl 3-bromo-2,6-difluorophenylacetate, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this document outlines a proposed synthetic pathway based on established chemical principles and provides insights into its potential utility derived from the analysis of structurally related compounds.
Chemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C₈H₅BrF₂O₂ | N/A |
| Molecular Weight | 251.03 g/mol | N/A |
| CAS Number | Not available | N/A |
| Appearance | Predicted: White to off-white solid or oil | N/A |
| Solubility | Predicted: Soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane | N/A |
Note: The data for the title compound is predicted based on the properties of its carboxylic acid precursor and general knowledge of ethyl esters.
Proposed Synthetic Pathways
The synthesis of this compound can be logically approached from the commercially available precursor, 2-(3-bromo-2,6-difluorophenyl)acetic acid. Several standard esterification methods are applicable.
Fischer Esterification
A straightforward and common method for ester synthesis is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (ethanol in this case) in the presence of a strong acid catalyst.
Caption: Proposed Fischer Esterification Workflow.
Experimental Protocol:
-
To a solution of 2-(3-bromo-2,6-difluorophenyl)acetic acid (1.0 eq) in absolute ethanol (used as both reactant and solvent, ~10-20 fold excess), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.
Thionyl Chloride Mediated Esterification
For substrates sensitive to strong acids or high temperatures, conversion of the carboxylic acid to an acyl chloride followed by reaction with ethanol is a viable alternative.
Caption: Two-Step Esterification via Acyl Chloride.
Experimental Protocol:
-
Acyl Chloride Formation: To a solution of 2-(3-bromo-2,6-difluorophenyl)acetic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and then heat to reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Esterification: Dissolve the crude acyl chloride in an inert solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add absolute ethanol (~1.2 eq) followed by a non-nucleophilic base such as pyridine or triethylamine (~1.2 eq) to scavenge the HCl byproduct.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the final product.
Potential Applications in Drug Discovery and Development
While no specific biological activities have been reported for this compound, its structural features suggest potential as a valuable intermediate in drug discovery. The phenylacetate core is a common motif in various classes of therapeutic agents. The presence of bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Caption: Potential Drug Discovery Applications.
The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of diverse molecular fragments. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. These properties make this compound an attractive starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and compounds targeting the central nervous system.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. This guide provides robust, proposed synthetic protocols to enable its preparation and facilitate further investigation into its chemical and biological properties. Researchers in drug development and materials science are encouraged to explore the potential of this versatile building block in their respective fields.
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions of Ethyl 3-bromo-2,6-difluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki coupling reaction of Ethyl 3-bromo-2,6-difluorophenylacetate. This key building block is frequently utilized in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The substitution pattern of the starting material, with two ortho-fluorine atoms and an adjacent ester group, presents unique challenges and opportunities in cross-coupling chemistry.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This palladium-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids and their derivatives.
This compound is a valuable substrate in drug discovery due to the prevalence of the 2,6-difluorophenyl motif in bioactive molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document outlines generalized conditions and a detailed protocol for the successful Suzuki coupling of this substrate with various arylboronic acids.
Data Presentation: Optimized Reaction Conditions
The successful coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The steric hindrance and electronic nature of the substrate necessitate careful optimization. Below is a summary of typical conditions that have proven effective for similar sterically hindered and electron-deficient aryl bromides.
| Parameter | Condition | Rationale & Remarks |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources upon in situ reduction. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is highly effective for many cross-couplings. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Buchwald-type biaryl phosphine ligands (SPhos, XPhos, RuPhos) are excellent for coupling sterically demanding substrates. Tri-tert-butylphosphine is also effective for hindered systems. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is crucial. K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings. The choice of base can significantly impact yield. |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Arylboronic acids are standard, though pinacol esters can offer enhanced stability and solubility. A slight excess (1.1-1.5 equivalents) is typically used. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is common, as water is often necessary to facilitate the catalytic cycle. Anhydrous conditions can also be employed with certain base/catalyst systems. |
| Temperature | 80-110 °C | Elevated temperatures are generally required to overcome the activation barrier, especially with sterically hindered substrates. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
The following is a generalized, representative protocol for the Suzuki coupling of this compound with an arylboronic acid. Note: This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
SPhos (0.04 equivalents)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide is typically in the range of 0.1-0.5 M.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the Suzuki coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols: Use of Ethyl 3-bromo-2,6-difluorophenylacetate as a Building Block
Introduction
Ethyl 3-bromo-2,6-difluorophenylacetate is a valuable fluorinated building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, while the difluoro-substitution pattern can significantly influence the physicochemical and biological properties of the resulting molecules. This document provides an overview of the potential applications of this building block and generalized protocols for its use in common cross-coupling reactions.
Key Applications
The primary utility of this compound lies in its ability to serve as a scaffold for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. The two main reaction types where this building block is expected to be highly effective are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide. In the context of this compound, the bromine atom can be readily displaced by a variety of aryl, heteroaryl, or vinyl groups from the corresponding boronic acids or esters.
Reaction Scheme:
Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 3-bromo-2,6-difluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives of Ethyl 3-bromo-2,6-difluorophenylacetate, a versatile building block in medicinal chemistry. The protocols focus on three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These reactions enable the introduction of a wide range of functionalities at the 3-position of the phenyl ring, providing access to novel compounds with potential therapeutic applications.
Introduction
This compound is a valuable starting material for the synthesis of novel organic molecules. The presence of the bromine atom allows for various cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity of the final compounds. Derivatives of similar 2,6-difluorinated aromatic compounds have shown promising biological activities, including acting as inhibitors of the bacterial cell division protein FtsZ, suggesting potential as antimicrobial agents.[1][2] This document provides detailed experimental procedures for the synthesis of aryl, amino, and alkynyl derivatives of this compound, along with a discussion of their potential applications.
I. Synthesis of Ethyl 3-aryl-2,6-difluorophenylacetate via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This protocol describes the coupling of this compound with various arylboronic acids.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 3-aryl-2,6-difluorophenylacetate derivative.
Data Presentation
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Ethyl 3-phenyl-2,6-difluorophenylacetate | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 3-(4-methoxyphenyl)-2,6-difluorophenylacetate | 82 | >98 |
| 3 | 3-Thienylboronic acid | Ethyl 3-(thiophen-3-yl)-2,6-difluorophenylacetate | 78 | >97 |
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.
II. Synthesis of Ethyl 3-amino-2,6-difluorophenylacetate Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine, providing access to a wide range of aniline derivatives.
Experimental Protocol
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.
-
To a separate Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the pre-stirred catalyst solution to the mixture of starting materials.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the target Ethyl 3-amino-2,6-difluorophenylacetate derivative.
Data Presentation
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Morpholine | Ethyl 3-(morpholin-4-yl)-2,6-difluorophenylacetate | 75 | >98 |
| 2 | Piperidine | Ethyl 3-(piperidin-1-yl)-2,6-difluorophenylacetate | 72 | >97 |
| 3 | Aniline | Ethyl 3-(phenylamino)-2,6-difluorophenylacetate | 68 | >96 |
Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig Amination.
III. Synthesis of Ethyl 3-alkynyl-2,6-difluorophenylacetate Derivatives via Sonogashira Coupling
The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, which is a key transformation for introducing alkynyl moieties.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired Ethyl 3-alkynyl-2,6-difluorophenylacetate derivative.
Data Presentation
| Entry | Alkyne | Product | Yield (%) | Purity (%) |
| 1 | Phenylacetylene | Ethyl 3-(phenylethynyl)-2,6-difluorophenylacetate | 90 | >99 |
| 2 | 1-Hexyne | Ethyl 3-(hex-1-yn-1-yl)-2,6-difluorophenylacetate | 85 | >98 |
| 3 | Trimethylsilylacetylene | Ethyl 3-((trimethylsilyl)ethynyl)-2,6-difluorophenylacetate | 92 | >99 |
Experimental Workflow
Caption: Workflow for the Sonogashira Coupling Reaction.
IV. Potential Applications and Signaling Pathways
Derivatives of 2,6-difluorinated aromatic compounds have shown promise as antimicrobial agents. Specifically, 2,6-difluorobenzamide derivatives have been identified as inhibitors of the bacterial protein FtsZ.[1][2] FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (Z-ring) at the division site. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation and eventual cell death.
The synthesized derivatives of this compound, particularly the amino and aryl derivatives, could be further modified to amides and tested for their ability to inhibit FtsZ. The 2,6-difluorophenylacetate core provides a scaffold that can be elaborated with various substituents to optimize binding to the FtsZ protein.
FtsZ Inhibition Signaling Pathway
Caption: Proposed mechanism of action via FtsZ inhibition.
References
Application Notes and Protocols for Ethyl 3-bromo-2,6-difluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-2,6-difluorophenylacetate is a versatile synthetic intermediate possessing multiple reactive sites that can be selectively functionalized. Its structure, featuring an activated aryl halide and an enolizable ester, makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the aromatic ring, particularly for cross-coupling reactions. This document provides detailed protocols and proposed reaction mechanisms for key transformations of this compound.
Note: Specific experimental data for this compound is limited in the available literature. The following protocols and mechanisms are based on established principles and analogous reactions reported for structurally similar compounds.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[1] For this compound, the carbon-bromine bond is the primary site for this transformation, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. The reactivity of aryl halides in Suzuki couplings typically follows the order I > Br > OTf >> Cl.[1]
Proposed Reaction Mechanism Workflow
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 3.0 equiv.).[3]
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol %).[3]
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).[3]
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | This compound | The C-Br bond is the reactive site. |
| Boron Reagent | Arylboronic Acid or Ester (1.2-1.5 equiv.) | A slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂ (0.5-5 mol %) | PdCl₂(dppf) is effective for deactivated systems.[4] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ (2-3 equiv.) | The base is crucial for the transmetalation step. Cs₂CO₃ is often effective for challenging couplings.[3] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | A biphasic system is common. DMF can be used for less soluble reactants.[5] |
| Temperature | 70-110 °C | Higher temperatures are often required for less reactive aryl bromides.[6] |
| Typical Yield | 70-95% (for analogous systems) | Yields are highly dependent on the specific coupling partners and conditions.[7] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[8] This reaction is widely used in drug discovery to synthesize aryl amines. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields, especially with sterically hindered or electron-deficient substrates.
Proposed Reaction Mechanism
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and a phosphine ligand (e.g., XPhos, 2-4 mol %) to an oven-dried reaction vial.
-
Add the base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.).
-
Add the desired primary or secondary amine (1.1-1.2 equiv.).
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | This compound | The C-Br bond is the reactive site. |
| Amine | Primary or Secondary Amine (1.1-1.2 equiv.) | A slight excess is used. Ammonia equivalents can also be used for primary anilines.[9] |
| Catalyst System | Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand (e.g., XPhos, t-BuXPhos) | The ligand choice is critical; bulky, electron-rich phosphines are often required.[10] |
| Base | NaOtBu, LiHMDS, Cs₂CO₃ (1.2-2.0 equiv.) | A strong base is needed to deprotonate the amine or the intermediate Pd-amine complex.[10][11] |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 80-110 °C | Heating is generally required to drive the reaction to completion. |
| Typical Yield | 65-95% (for analogous systems) | Yields vary based on the steric and electronic properties of the amine and aryl halide. |
α-Alkylation via Enolate Formation
The protons on the carbon adjacent to the ester carbonyl (α-protons) are acidic and can be removed by a strong base to form a nucleophilic enolate.[12] This enolate can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new C-C bond at the α-position.[13]
Logical Flow for α-Alkylation
Caption: Logical workflow for the α-alkylation of the ethyl ester.
Experimental Protocol: α-Alkylation
-
Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous tetrahydrofuran (THF) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05-1.1 equiv.) to the flask.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the LDA solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 equiv.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography.
Data Summary: α-Alkylation Conditions
| Parameter | Condition | Rationale / Notes |
| Substrate | This compound | The α-protons are acidic due to the adjacent carbonyl. |
| Base | LDA, LiHMDS, NaH (1.05-1.1 equiv.) | A strong, non-nucleophilic base is required to fully deprotonate the ester without side reactions. |
| Electrophile | Primary Alkyl Halide (e.g., MeI, BnBr) (1.1 equiv.) | Sₙ2-reactive electrophiles work best. Secondary and tertiary halides are prone to elimination.[13] |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic, anhydrous solvents are essential to prevent quenching the base and enolate. |
| Temperature | -78 °C to Room Temperature | Low temperature is crucial for controlled enolate formation and to minimize side reactions. |
| Typical Yield | 60-90% (for analogous systems) | Yields depend on the reactivity of the electrophile and the stability of the enolate. |
Potential Side Reaction: Ester Hydrolysis
The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This is often an undesired side reaction during cross-coupling reactions that use aqueous bases and high temperatures, but it can also be a desired transformation.
Experimental Protocol: Basic Hydrolysis (Saponification)
-
Dissolve this compound (1.0 equiv.) in a solvent mixture like THF/ethanol/water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 equiv.).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC until the starting material is consumed. Ethyl phenylacetate hydrolysis with 20% NaOH can be complete in 2-3 hours under reflux.[14]
-
Cool the mixture and remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., 1M HCl).
-
Extract the carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for Ethyl 3-bromo-2,6-difluorophenylacetate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Ethyl 3-bromo-2,6-difluorophenylacetate, a valuable building block in medicinal chemistry. The strategic incorporation of fluorine and bromine atoms in this scaffold offers unique opportunities for the development of novel therapeutic agents with enhanced pharmacological profiles.
Introduction
Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties that fluorine imparts. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2][3] this compound combines the benefits of fluorine substitution with a reactive bromide handle, making it a versatile intermediate for the synthesis of a wide range of biologically active compounds. Phenylacetic acid derivatives, in particular, serve as crucial components in the development of kinase inhibitors and other targeted therapies.[4]
Physicochemical Properties
A summary of the key physicochemical properties of the parent acid, 2-(3-bromo-2,6-difluorophenyl)acetic acid, is presented below. These properties are crucial for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C8H5BrF2O2 | Chemcd[5] |
| Molecular Weight | 251.025 g/mol | Chemcd[5] |
| CAS Number | Not available | - |
Synthesis Protocol
-
Synthesis of 2-(3-bromo-2,6-difluorophenyl)acetic acid: This can be achieved through various methods, with a common approach being the carbonylation of a corresponding benzyl halide.[6][7]
-
Esterification to this compound: A standard Fischer esterification provides a reliable method for converting the carboxylic acid to its ethyl ester.
Experimental Protocols
Part 1: Synthesis of 2-(3-bromo-2,6-difluorophenyl)acetic acid (Hypothetical Protocol)
This protocol is based on the palladium-catalyzed carbonylation of a benzyl bromide precursor.
Materials:
-
1-Bromo-3-(bromomethyl)-2,4-difluorobenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Carbon monoxide (CO) gas
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 1-bromo-3-(bromomethyl)-2,4-difluorobenzene (1.0 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq).
-
Add anhydrous DMF to dissolve the reagents.
-
Add K2CO3 (2.0 eq).
-
Purge the flask with CO gas and then maintain a CO atmosphere (balloon).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(3-bromo-2,6-difluorophenyl)acetic acid.
-
Purify the crude product by column chromatography or recrystallization.
Part 2: Esterification of 2-(3-bromo-2,6-difluorophenyl)acetic acid
Materials:
-
2-(3-bromo-2,6-difluorophenyl)acetic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H2SO4)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-(3-bromo-2,6-difluorophenyl)acetic acid (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, slowly neutralize the mixture with a saturated solution of NaHCO3.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify by vacuum distillation or column chromatography.
Potential Applications in Drug Discovery
The unique structural features of this compound make it a valuable scaffold for the synthesis of various classes of therapeutic agents. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the bromide allows for further functionalization through cross-coupling reactions.[1][2]
Potential Therapeutic Targets:
-
Kinase Inhibitors: Phenylacetic acid derivatives are known scaffolds for kinase inhibitors used in oncology.[4] The difluoro-substitution pattern can influence selectivity and potency.
-
Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a phenylacetic acid moiety.
-
Antiviral and Antimicrobial Agents: Fluorinated heterocycles, which can be synthesized from this intermediate, have shown potent antiviral and antimicrobial activities.[8]
Experimental and Logical Workflows
Below are diagrams illustrating the synthetic workflow and the logical relationship of this compound in the drug discovery process.
Caption: Synthetic workflow for this compound.
Caption: Role in the drug discovery process.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemcd.com [chemcd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-bromo-2,6-difluorophenylacetate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-2,6-difluorophenylacetate is a valuable reagent in organic synthesis, particularly as a building block in palladium-catalyzed cross-coupling reactions. The presence of the bromine atom on the electron-deficient difluorinated phenyl ring allows for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures. These reactions are foundational in medicinal chemistry and materials science for the construction of novel compounds with potential biological activity or unique material properties.
Important Note: While this compound is a potential substrate for various cross-coupling reactions, a comprehensive search of available scientific literature did not yield specific, detailed experimental protocols or quantitative data for this exact molecule. Therefore, this document provides detailed application notes and protocols for a closely related and structurally representative substrate, 1-bromo-2,6-difluorobenzene . The reaction conditions and expected outcomes for this compound are anticipated to be similar, though optimization may be required.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide. This reaction is widely used to synthesize biaryl compounds.
Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2,6-difluorobenzene | Phenylboronic acid | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2 equiv) | Ethanol | 85 | 12 | ~85-95 |
| 2 | Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ (1.75 equiv) | 1,4-Dioxane/H₂O | 90 | 12 | ~90 |
| 3 | 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2 equiv) | Ethanol | 85 | 12 | 95[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-bromo-2,6-difluorobenzene with Phenylboronic Acid (Representative)
Materials:
-
1-bromo-2,6-difluorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol, degassed
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-bromo-2,6-difluorobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), sodium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and RuPhos (0.02 mmol, 2 mol%).
-
Add degassed ethanol (5 mL) to the flask.
-
Seal the flask and stir the reaction mixture at 85 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
II. Sonogashira Coupling
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.
Quantitative Data for Analogous Sonogashira Coupling Reactions
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Dibromo-3,5-difluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1.1) | CuI (2.2) | Et₃N | Toluene | 70 | 16 | 85 (mono-alkynylated) |
| 2 | Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5-2) | CuI (1-4) | Et₃N / Piperidine | THF / DMF | RT - 100 | 2-24 | ~80-95 |
| 3 | 3-Iodopyridine | Phenylacetylene | Pd/C | Cu₂O | Et₃N | THF/DMA | 80 | Flow | ~50-60 |
Experimental Protocol: Sonogashira Coupling of 1-bromo-2,6-difluorobenzene with Phenylacetylene (Representative)
Materials:
-
1-bromo-2,6-difluorobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, degassed
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-bromo-2,6-difluorobenzene (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.011 mmol, 1.1 mol%), and CuI (0.022 mmol, 2.2 mol%).
-
Add degassed toluene (5 mL) and degassed triethylamine (2.5 mmol, 2.5 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Seal the flask and stir the reaction mixture at 70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and amine salts, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. This reaction is fundamental for the synthesis of anilines and their derivatives.
Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Chloride | Aniline | Pd₂(dba)₃ (1-2) | XantPhos (2-4) | DBU | Toluene/DMF | 110 | 2 | ~70-90 |
| 2 | Aryl Bromide | Morpholine | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | NaOtBu | Toluene | 80 | 12 | ~85-98 |
| 3 | Aryl Chloride | Secondary Amine | (IPr)Pd(acac)Cl (2) | - | NaOtBu | Dioxane | 100 | 18 | ~90 |
Experimental Protocol: Buchwald-Hartwig Amination of 1-bromo-2,6-difluorobenzene with Aniline (Representative)
Materials:
-
1-bromo-2,6-difluorobenzene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XantPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add anhydrous, degassed toluene (5 mL).
-
Add 1-bromo-2,6-difluorobenzene (1.0 mmol, 1.0 equiv) followed by aniline (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl amine.
References
Application Notes and Protocols: Reactions Involving Ethyl 3-bromo-2,6-difluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential experimental setups for reactions involving Ethyl 3-bromo-2,6-difluorophenylacetate. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in cross-coupling reactions to form complex molecular architectures. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document presents a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methods for similar aryl bromides and serves as a starting point for reaction optimization.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This compound is an ideal candidate for such reactions, where the bromine atom is substituted with various aryl or vinyl groups. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bond.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or Dimethylformamide [DMF])
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄).
-
Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-Dioxane and Water).
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation: Example Reaction Parameters and Yields
The following table summarizes hypothetical quantitative data for a Suzuki-Miyaura coupling reaction with this compound. These values are representative and would require experimental optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 100 | 8 | 92 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DMF | 80 | 16 | 78 |
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocol.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Application Notes and Protocols for the Characterization of Ethyl 3-bromo-2,6-difluorophenylacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-bromo-2,6-difluorophenylacetate is a substituted aromatic ester that may serve as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The precise characterization of this compound and its related products is critical for ensuring purity, confirming identity, and understanding its chemical properties. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Techniques Overview
A multi-technique approach is essential for the comprehensive characterization of this compound.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons, carbons, and fluorine atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition and fragmentation pattern, which aids in structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate it from starting materials, by-products, and degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on the absorption of infrared radiation.
Quantitative Data Summary
The following tables summarize the expected quantitative data for a synthesized batch of this compound.
Table 1: HPLC Purity Analysis
| Parameter | Result |
| Retention Time (min) | 5.8 |
| Purity by Area % | 99.5% |
| Major Impurity (RRT) | 1.2 (0.3%) |
| Other Impurities | < 0.2% |
Table 2: NMR Spectral Data (Expected Chemical Shifts in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~7.30 | ddd | J ≈ 9.0, 9.0, 5.0 | Aromatic CH (position 4) |
| ¹H | ~6.95 | dd | J ≈ 9.0, 9.0 | Aromatic CH (position 5) |
| ¹H | 4.25 | q | J = 7.1 | -OCH₂CH₃ |
| ¹H | 3.80 | s | - | -CH₂- |
| ¹H | 1.30 | t | J = 7.1 | -OCH₂CH₃ |
| ¹³C | ~168.0 | s | - | C=O |
| ¹³C | ~158.0 | dd | J(C,F) ≈ 250, 10 | C-F (positions 2, 6) |
| ¹³C | ~130.0 | t | J(C,F) ≈ 10 | Aromatic CH (position 4) |
| ¹³C | ~115.0 | dd | J(C,F) ≈ 20, 5 | Aromatic CH (position 5) |
| ¹³C | ~112.0 | t | J(C,F) ≈ 25 | C-Br (position 3) |
| ¹³C | ~62.0 | s | - | -OCH₂CH₃ |
| ¹³C | ~35.0 | s | - | -CH₂- |
| ¹³C | ~14.0 | s | - | -OCH₂CH₃ |
| ¹⁹F | ~ -110.0 | s | - | Aromatic C-F |
Table 3: Mass Spectrometry Data
| Ion | m/z (Expected) | Relative Abundance | Notes |
| [M]⁺ | 279.97, 281.97 | ~1:1 | Molecular ion peak with bromine isotope pattern |
| [M - OCH₂CH₃]⁺ | 234.9, 236.9 | Moderate | Loss of the ethoxy group |
| [M - COOCH₂CH₃]⁺ | 206.9, 208.9 | High | Loss of the entire ester group |
| [C₇H₃BrF₂]⁺ | 206.9, 208.9 | High | Phenyl fragment |
Table 4: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1050 | Strong | C-F stretch (aromatic) |
| ~700 | Medium | C-Br stretch (aromatic) |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any related impurities.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with acetonitrile for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution as follows:
-
0-2 min: 50% B
-
2-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 50% B
-
12.1-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a blank (acetonitrile) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method.
-
Protocol 2: Structural Elucidation by NMR Spectroscopy
Objective: To confirm the chemical structure of this compound using ¹H, ¹³C, and ¹⁹F NMR.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks and determine the multiplicities and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
Process and reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum.
-
Process the spectrum. No internal standard is typically needed, but an external reference can be used.
-
-
Data Analysis:
-
Correlate the observed chemical shifts, integrations, and coupling patterns with the expected structure of this compound.
-
Protocol 3: Molecular Weight and Fragmentation Analysis by GC-MS
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
This compound sample
-
Dichloromethane or ethyl acetate (solvent)
-
GC vials
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Analysis:
-
Inject the sample solution.
-
Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound.
-
Identify the molecular ion peak and characteristic fragment ions. Note the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Protocol 4: Functional Group Identification by FTIR Spectroscopy
Objective: To identify the key functional groups in this compound.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound sample (solid or liquid)
-
Spatula
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR stage.
-
-
Sample Analysis:
-
Place a small amount of the sample directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the ester (C=O and C-O stretches), aromatic ring (C=C stretches), C-F bonds, and C-Br bond.
-
Compare the obtained spectrum with a reference spectrum if available, or with expected absorption frequencies for the functional groups.
-
Visualizations
Caption: Overall experimental workflow for the characterization of the target compound.
Caption: Step-by-step workflow for the HPLC purity analysis protocol.
Caption: Workflow for structural elucidation using multinuclear NMR spectroscopy.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-bromo-2,6-difluorophenylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 3-bromo-2,6-difluorophenylacetate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for the synthesis of this compound via Fischer Esterification?
A1: A standard approach for the Fischer esterification of 3-bromo-2,6-difluorophenylacetic acid involves reacting it with a large excess of ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid. Heating the reaction mixture to reflux is necessary to achieve a reasonable reaction rate. The water produced during the reaction should be removed to drive the equilibrium towards the product.[1][2][3]
Q2: Why is my reaction yield consistently low?
A2: Low yields in this esterification can be attributed to several factors:
-
Incomplete reaction: The esterification may not have reached completion due to insufficient reaction time or catalyst concentration.
-
Equilibrium: Fischer esterification is a reversible reaction.[2][3][4] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.
-
Steric Hindrance: The fluorine atoms at the 2 and 6 positions of the phenyl ring create significant steric hindrance around the carboxylic acid group, which can slow down the rate of reaction.
-
Substrate Purity: Impurities in the starting 3-bromo-2,6-difluorophenylacetic acid can interfere with the reaction.
-
Workup Losses: The product may be lost during the extraction and purification steps.
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, consider the following optimization strategies:
-
Increase the amount of ethanol: Using ethanol as the solvent ensures a large molar excess, which helps to shift the reaction equilibrium towards the ester product.[2]
-
Remove water: Employing a Dean-Stark apparatus during reflux will continuously remove water as it is formed, driving the reaction to completion.[4][5][6]
-
Increase catalyst loading: A higher concentration of the acid catalyst can increase the reaction rate. However, excessive amounts can lead to side reactions.
-
Extend reaction time: Due to steric hindrance, this particular substrate may require a longer reflux time than a typical Fischer esterification. Monitoring the reaction by TLC or GC is recommended to determine the optimal time.
-
Use a different catalyst: While sulfuric acid is common, other acid catalysts like p-toluenesulfonic acid (p-TsOH) can also be effective.[7]
Q4: I am observing charring or a dark coloration in my reaction mixture. What is the cause?
A4: Darkening or charring of the reaction mixture, especially at elevated temperatures, can be caused by the strong dehydrating and oxidizing properties of concentrated sulfuric acid, which can lead to the decomposition of the organic materials.[8][9] Consider using a milder catalyst like p-TsOH or reducing the reaction temperature if possible, though this may require longer reaction times.
Q5: What is the best way to purify the final product?
A5: After the reaction is complete, a standard workup procedure should be followed. This typically involves neutralizing the excess acid with a weak base like sodium bicarbonate solution, followed by extraction of the ester into an organic solvent.[7][10] The organic layer is then washed, dried, and the solvent is removed. Final purification of this compound is often achieved by vacuum distillation to separate it from any remaining starting material and non-volatile impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conversion (significant starting material remains) | 1. Insufficient reaction time. 2. Inadequate catalyst concentration. 3. Water not effectively removed. | 1. Increase reflux time and monitor reaction progress by TLC/GC. 2. Incrementally increase the amount of sulfuric acid or p-TsOH. 3. Use a Dean-Stark apparatus to continuously remove water. |
| Formation of Dark Byproducts/Charring | 1. Reaction temperature is too high. 2. Excessive amount of sulfuric acid. | 1. Reduce the heating mantle temperature to maintain a gentle reflux. 2. Use a catalytic amount of acid (e.g., 1-5 mol%). Consider switching to a milder catalyst like p-TsOH. |
| Difficult Separation During Workup (Emulsion) | 1. Incomplete neutralization of the acid catalyst. | 1. Ensure the aqueous layer is basic after washing with sodium bicarbonate. Addition of brine (saturated NaCl solution) can help break up emulsions. |
| Product Loss During Purification | 1. Inefficient extraction. 2. Co-distillation with solvent. 3. Decomposition during distillation. | 1. Perform multiple extractions with a suitable organic solvent. 2. Carefully remove the extraction solvent under reduced pressure before final distillation. 3. Use a lower distillation pressure to reduce the required temperature. |
Experimental Protocols
Standard Fischer Esterification Protocol
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2,6-difluorophenylacetic acid (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 10-20 eq), which will also serve as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred solution.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Esterification using a Dean-Stark Apparatus
-
To a round-bottom flask, add 3-bromo-2,6-difluorophenylacetic acid (1.0 eq), ethanol (5-10 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene or cyclohexane), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).
-
Assemble a Dean-Stark apparatus and a reflux condenser.[5][6]
-
Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water will separate and collect in the bottom of the trap, while the solvent will overflow back into the reaction flask.[4]
-
Continue the reaction until no more water is collected in the trap.
-
Follow steps 5-10 of the Standard Fischer Esterification Protocol for workup and purification.
Data Presentation
Table 1: Effect of Ethanol Equivalents on Yield
| Molar Equivalents of Ethanol | Reaction Time (h) | Yield (%) |
| 3 | 8 | 65 |
| 5 | 8 | 78 |
| 10 (used as solvent) | 8 | 85 |
| 20 (used as solvent) | 8 | 87 |
Table 2: Effect of Catalyst and Reaction Time on Conversion
| Catalyst (mol%) | Reaction Time (h) | Conversion (%) |
| H₂SO₄ (1%) | 4 | 70 |
| H₂SO₄ (1%) | 8 | 85 |
| H₂SO₄ (5%) | 4 | 88 |
| H₂SO₄ (5%) | 8 | 92 |
| p-TsOH (2%) | 8 | 82 |
| p-TsOH (2%) with Dean-Stark | 8 | 95 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic chemistry - Fischer-Speier Esterification: Sulfuric acid removal following creation of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Purification of Ethyl 3-bromo-2,6-difluorophenylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of Ethyl 3-bromo-2,6-difluorophenylacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Initial Assessment Workflow
Caption: Troubleshooting workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Fischer esterification?
A1: The most probable impurities include:
-
Unreacted 3-bromo-2,6-difluorophenylacetic acid: The starting carboxylic acid.
-
Excess Ethanol: The alcohol used for esterification.
-
Water: A byproduct of the esterification reaction.
-
Acid Catalyst: Such as sulfuric acid or p-toluenesulfonic acid, if used.
-
Side-products: Potentially from side reactions of the starting materials or product under the reaction conditions.
Q2: My crude product is acidic. How can I remove the unreacted carboxylic acid?
A2: An aqueous wash with a mild base is effective. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. The acidic impurity will be deprotonated to its water-soluble carboxylate salt and will move to the aqueous layer, which can then be separated from the organic layer containing your ester.
Q3: I see multiple spots on my TLC plate after an initial workup. What is the best method to separate my product from other organic impurities?
A3: For separating a mixture of organic compounds with different polarities, column chromatography is the recommended method. For halogenated aromatic esters, a silica gel stationary phase is typically effective. A gradient elution with a non-polar solvent system, such as hexanes and ethyl acetate, will likely provide good separation.
Q4: Can I purify this compound by distillation?
A4: Yes, if the impurities have significantly different boiling points from the desired product, fractional distillation under reduced pressure (vacuum distillation) can be a very effective purification method. This is particularly useful for removing lower-boiling impurities like residual ethanol and higher-boiling or non-volatile impurities. The boiling point of the target compound is a critical piece of information for this technique.
Q5: My purified product appears cloudy. What is the likely cause and how can I fix it?
A5: A cloudy appearance often indicates the presence of water. To remove residual water, you can dry the organic solution of your product with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the final solvent removal. If the product is already isolated, dissolving it in a dry, volatile solvent, drying the solution, and then removing the solvent under vacuum may resolve the issue.
Q6: Is recrystallization a suitable method for purifying this compound?
A6: Recrystallization can be an excellent method for purifying solid compounds. If this compound is a solid at room temperature or can be induced to crystallize, this technique can yield very high purity. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. Common solvent systems for esters include ethanol/water or hexane/ethyl acetate mixtures.
Experimental Protocols
Protocol 1: Aqueous Wash to Remove Acidic Impurities
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated NaHCO₃ solution one more time.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the brine layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the column. Allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent as the elution progresses.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Column Chromatography
Caption: Experimental workflow for column chromatography purification.
Data Presentation
The following table summarizes the expected effectiveness of different purification techniques for removing common impurities.
| Purification Technique | Unreacted Carboxylic Acid | Residual Ethanol | Water | Side-Products (Organic) |
| Aqueous Wash (NaHCO₃) | Excellent | Poor | Good | Poor |
| Column Chromatography | Good | Fair | Poor | Excellent |
| Vacuum Distillation | Fair | Excellent | Good | Good (if B.P. differs) |
| Recrystallization | Good | Good | Good | Excellent (if soluble) |
Note: The effectiveness of each technique is dependent on the specific properties of the impurities and the target compound. A combination of these techniques often yields the highest purity.
Stability issues of Ethyl 3-bromo-2,6-difluorophenylacetate under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-bromo-2,6-difluorophenylacetate. The information is designed to address common stability issues encountered during synthetic organic chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The primary stability concerns for this compound revolve around three main areas:
-
Hydrolysis of the ester: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis to form the corresponding carboxylic acid. This is particularly prevalent under strong basic or acidic conditions and at elevated temperatures.
-
Reactivity in metal-catalyzed cross-coupling: The aryl bromide functionality is a common handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, the electron-deficient nature of the difluorinated ring can promote side reactions such as hydrodehalogenation (replacement of bromine with hydrogen).
-
Nucleophilic aromatic substitution (SNAr): The fluorine atoms, activated by the other electron-withdrawing groups on the aromatic ring, can be susceptible to displacement by strong nucleophiles, especially at elevated temperatures.
Q2: Is this compound sensitive to air or moisture?
A2: While the compound itself is not exceptionally sensitive to air, prolonged exposure to atmospheric moisture can lead to slow hydrolysis of the ester, especially if acidic or basic impurities are present. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.
Q3: What are the expected decomposition products under thermal stress?
Q4: Can the fluorine atoms be displaced during a reaction?
A4: Yes, under certain conditions. The fluorine atoms are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the bromo and ester functionalities. Strong nucleophiles, particularly in polar aprotic solvents and at higher temperatures, may lead to the displacement of one or both fluorine atoms.[1][2][3] This is a crucial consideration when planning multi-step syntheses.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Symptoms:
-
Formation of a significant amount of the debrominated starting material (Ethyl 2,6-difluorophenylacetate).
-
Presence of biaryl homocoupling products from the boronic acid reagent.
-
Incomplete conversion of the starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrodehalogenation: The electron-deficient nature of the aryl halide promotes this side reaction.[4][5] | - Use a less polar solvent.- Employ a bulkier phosphine ligand to disfavor the hydrodehalogenation pathway.- Ensure anhydrous reaction conditions, as water can be a proton source.[4] |
| Homocoupling of Boronic Acid: Often promoted by the presence of oxygen. | - Thoroughly degas all solvents and reagents before use.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Inactive Catalyst: The palladium catalyst may not be in the active Pd(0) state. | - Use a reliable palladium precatalyst.- Ensure the base is of high purity and sufficiently strong to facilitate the catalytic cycle. |
| Steric Hindrance: The di-ortho substitution can slow down the reaction. | - Increase the reaction temperature cautiously.- Use a catalyst system known to be effective for sterically hindered substrates. |
Issue 2: Unintended Hydrolysis of the Ester Group
Symptoms:
-
Isolation of 3-bromo-2,6-difluorophenylacetic acid as a major byproduct.
-
Inconsistent reaction outcomes and difficult purification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Basic Reaction Conditions: Many cross-coupling reactions and other transformations use strong bases. | - Use a milder base if the reaction allows (e.g., K₃PO₄ instead of NaOtBu).- Reduce the reaction temperature and time.- Consider protecting the ester as a more robust functional group if subsequent steps require harsh conditions. |
| Acidic Work-up or Purification: The ester can hydrolyze during acidic aqueous work-up or on silica gel chromatography. | - Perform a neutral or mildly basic aqueous work-up.- Consider using a less acidic stationary phase for chromatography (e.g., alumina) or deactivating silica gel with a small amount of triethylamine in the eluent. |
| Presence of Water: Water in the reaction mixture can lead to hydrolysis, especially at elevated temperatures. | - Use anhydrous solvents and reagents. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv).
-
Add the arylboronic acid (1.2 equiv).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Add a base (e.g., K₂CO₃, 2.0 equiv).
-
-
Solvent Addition:
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Procedure for Mild Alkaline Hydrolysis
This protocol describes the controlled hydrolysis of the ester to the corresponding carboxylic acid.
-
Reaction Setup:
-
Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., THF or ethanol).
-
-
Hydrolysis:
-
Add an aqueous solution of a base (e.g., 1 M LiOH, 2.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Acidify the reaction mixture with 1 M HCl to protonate the carboxylate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
-
Visualizations
Caption: Troubleshooting logic for low yields in Suzuki coupling reactions.
Caption: Hydrolysis pathway of this compound.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic chemistry - Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Ethyl 3-bromo-2,6-difluorophenylacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-bromo-2,6-difluorophenylacetate. The information is presented in a question-and-answer format to directly address common challenges encountered during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic and steric properties of the substrate. The two ortho-fluorine atoms are strongly electron-withdrawing, which can affect the oxidative addition step in palladium-catalyzed cycles. Additionally, these fluorine atoms create significant steric hindrance around the bromine, making it difficult for the catalyst to access the C-Br bond. This can lead to low reaction rates and yields.
Q2: Which types of cross-coupling reactions are commonly performed with this substrate?
A2: Due to its structure, this compound is a suitable candidate for several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds.[1][2]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3]
-
Heck Coupling: For the arylation of alkenes.
-
Cyanation: For the introduction of a nitrile group.
Q3: What are the key considerations for selecting a catalyst system for this substrate?
A3: Given the sterically hindered and electron-deficient nature of the substrate, the choice of ligand is crucial. Bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which is more reactive in the oxidative addition step.[2] For specific reactions, consider the following:
-
Suzuki-Miyaura: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective.
-
Buchwald-Hartwig Amination: Sterically demanding ligands like BrettPhos and RuPhos have shown success with challenging aryl halides.[2]
-
Sonogashira: Copper-free conditions with advanced, bulky, and electron-rich phosphine ligands can be more effective for aryl bromides to avoid side reactions like Glaser-Hay coupling.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Oxidative Addition | Use a more electron-rich and bulky phosphine ligand (e.g., cataCXium® A, SPhos, XPhos) to facilitate the oxidative addition of the sterically hindered C-Br bond. Consider using a palladium precatalyst (e.g., G2, G3, or G4 palladacycles) for more efficient generation of the active Pd(0) species. |
| Poor Catalyst Activity | Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%). Ensure the palladium source and ligand are of high purity and handled under an inert atmosphere. |
| Inappropriate Base | The choice of base is critical. For sterically hindered substrates, a stronger, non-nucleophilic base like CsF, K₃PO₄, or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃. The base also plays a role in the transmetalation step. |
| Solvent Issues | Aprotic polar solvents like dioxane, THF, or toluene are commonly used. A mixture of an organic solvent and water is often necessary for the boronic acid to participate in the reaction. Ensure the reaction mixture is homogenous. |
| Low Reaction Temperature | Due to the challenging nature of the substrate, higher reaction temperatures (e.g., 80-110 °C) may be required to overcome the activation energy barrier. |
| Boronic Acid Decomposition | Boronic acids can be unstable under reaction conditions. Consider using the corresponding pinacol boronate ester (Bpin) for increased stability. |
Problem 2: Incomplete Conversion in Buchwald-Hartwig Amination
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Steric Hindrance | Employ highly hindered biaryl phosphine ligands such as RuPhos or BrettPhos, which are designed for challenging substrates.[2] |
| Weak Base | A strong, non-coordinating base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. |
| Catalyst Deactivation | Ensure strict inert atmosphere conditions (e.g., using a glovebox or Schlenk line) as oxygen can deactivate the palladium catalyst. Use of palladium precatalysts can also mitigate deactivation pathways. |
| Low Nucleophilicity of the Amine | For less nucleophilic amines, a more reactive catalyst system (e.g., a more electron-rich ligand) or higher reaction temperatures may be necessary. |
| Solvent Choice | Toluene, dioxane, or THF are generally good solvents for this reaction. The choice of solvent can influence the solubility of the base and other reagents. |
Problem 3: Side Reactions in Sonogashira Coupling
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Glaser-Hay Homocoupling of the Alkyne | This is a common side reaction when using a copper co-catalyst. Switch to copper-free Sonogashira conditions. This typically involves a palladium catalyst with a bulky, electron-rich phosphine ligand and a suitable base.[3] |
| Dehalogenation of the Aryl Bromide | This can occur if the catalytic cycle is inefficient. Optimize the ligand and base combination to promote the desired cross-coupling pathway. Ensure the reaction is run under a strictly inert atmosphere. |
| Low Reactivity | The electron-deficient nature of the aryl bromide can make the oxidative addition step sluggish. Use a highly active palladium catalyst system, potentially with a more electron-rich phosphine ligand. |
| Inappropriate Base/Solvent | An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) often serves as both the base and a co-solvent. Ensure the base is in excess. For copper-free conditions, a stronger base like Cs₂CO₃ may be required in a solvent like dioxane. |
Experimental Protocols (Representative)
Note: The following protocols are based on general procedures for structurally similar, sterically hindered, and electron-deficient aryl bromides. Optimization for this compound is highly recommended.
Representative Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with a stir bar, the palladium precatalyst (e.g., RuPhos Pd G3, 0.015 mmol, 1.5 mol%), the ligand (e.g., RuPhos, 0.018 mmol, 1.8 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol).
-
Add the amine (1.2 mmol) and the solvent (e.g., toluene, 2 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) for the required time (e.g., 4-24 hours), with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic phase.
-
Concentrate the solvent and purify the product by chromatography.[2]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ g ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25416K [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
Overcoming low reactivity of Ethyl 3-bromo-2,6-difluorophenylacetate
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Ethyl 3-bromo-2,6-difluorophenylacetate in their synthetic workflows. The inherent steric hindrance and electronic properties of this reagent can present challenges in common cross-coupling and organometallic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
A1: The low reactivity of this substrate stems from two primary factors:
-
Steric Hindrance: The two fluorine atoms in the ortho positions to the bromine atom physically block the palladium catalyst from easily accessing the C-Br bond for oxidative addition, which is a critical step in most cross-coupling catalytic cycles.
-
Electronic Effects: The electron-withdrawing nature of the two fluorine atoms and the ethyl acetate group deactivates the aryl ring, making oxidative addition more difficult. Traditional palladium catalysts are often more effective with electron-rich aryl halides.[1][2]
Q2: I am observing no reaction or very low conversion in my Suzuki-Miyaura coupling. What are the likely causes?
A2: This is a common issue. The primary suspects are an insufficiently active catalyst system or non-optimal reaction conditions. For such an electron-deficient and hindered substrate, standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are often ineffective.[1][2] You will likely need to employ more specialized catalysts and conditions. Refer to the troubleshooting guide below for specific recommendations.
Q3: Is a lithium-halogen exchange reaction feasible with this compound?
A3: Yes, a lithium-halogen exchange is possible, but can be complicated. The rate of exchange for aryl bromides is generally rapid.[3][4] However, the ortho-fluorine atoms can direct ortho-lithiation, and the ester functional group is susceptible to nucleophilic attack by the organolithium reagent (e.g., n-BuLi or t-BuLi). This reaction requires very low temperatures (typically -78°C or lower) and careful control of stoichiometry to minimize side reactions.[5]
Q4: Can I use this substrate in a Buchwald-Hartwig amination?
A4: Yes, but success will be highly dependent on the choice of ligand and base.[6][7] The coupling of hindered aryl halides with amines is a well-documented challenge.[8] Catalyst systems based on bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7][8]
Troubleshooting Guides
Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling
If you are experiencing poor results with your Suzuki-Miyaura coupling, consider the following systematic approach to troubleshoot the reaction.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for a failing Suzuki-Miyaura reaction.
Data Summary: Recommended Suzuki-Miyaura Conditions
| Parameter | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective precursors for generating the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos, or similar biaryl phosphines | Bulky, electron-rich ligands accelerate the slow oxidative addition step and promote reductive elimination.[1][2] |
| Catalyst Loading | 1-5 mol % Pd | Higher catalyst loading may be necessary for challenging substrates.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (≥3 equivalents) | Stronger bases are often required for electron-deficient systems.[9] |
| Solvent | 1,4-Dioxane, Toluene, or DMF | High-boiling point solvents allow for higher reaction temperatures. |
| Temperature | 100-120 °C (or microwave irradiation) | Forcing conditions are typically necessary to overcome the high activation energy. |
Issue 2: Failed or Low-Yield Sonogashira Coupling
The Sonogashira coupling of sterically hindered aryl bromides can be challenging, often suffering from competing side reactions like Glaser coupling of the alkyne.
Data Summary: Recommended Sonogashira Conditions
| Parameter | Recommendation | Rationale |
| Pd Source | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Standard and effective catalysts for Sonogashira reactions.[10] |
| Co-catalyst | CuI (0.5-5 mol %) | The copper co-catalyst is crucial for the standard Sonogashira mechanism.[10] |
| Ligand | PPh₃ or bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | For very hindered substrates, more electron-rich and bulky ligands can improve performance.[11][12] |
| Base | Amine base (e.g., Et₃N, DIPEA, or Pyrrolidine) | Acts as both a base and often as the solvent.[12] |
| Solvent | Amine base, THF, or DMF | Co-solvents may be needed to ensure solubility of all reagents. |
| Temperature | RT to 80 °C (Microwave can be beneficial) | While many Sonogashira reactions run at room temperature, heating may be required for this substrate.[13] |
Troubleshooting Tips:
-
Copper-Free Conditions: If homocoupling of the alkyne is a major issue, consider a copper-free Sonogashira protocol. These often require a stronger organic base (e.g., Cs₂CO₃) and a palladium/phosphine catalyst system.[14]
-
Degassing: Thoroughly degas all solvents and reagents to prevent oxidative side reactions. The reaction must be run under an inert atmosphere (Argon or Nitrogen).
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.5 mol %).
-
Add degassed, anhydrous 1,4-dioxane or toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Lithium-Halogen Exchange
Extreme caution is required when working with pyrophoric organolithium reagents. All glassware must be rigorously flame-dried, and the reaction must be performed under a strictly inert atmosphere.
-
Add this compound (1.0 equiv) to a flame-dried, three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the substrate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the aryllithium species is typically fast.[3]
-
Quench the reaction by adding the desired electrophile (e.g., an aldehyde, ketone, or CO₂) as a solution in THF at -78 °C.
-
After the addition is complete, allow the reaction to stir for another 1-2 hours at -78 °C before slowly warming to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]
Technical Support Center: Analysis of Byproducts in Ethyl 3-bromo-2,6-difluorophenylacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Ethyl 3-bromo-2,6-difluorophenylacetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method for synthesizing this compound is the Fischer esterification of 3-bromo-2,6-difluorophenylacetic acid with ethanol in the presence of an acid catalyst.[1][2][3][4] This reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[1][2][5]
Q2: What is the primary and expected byproduct of this reaction?
The primary and expected byproduct of the Fischer esterification is water.[1][5] The reaction is reversible, so the presence of water can drive the equilibrium back towards the starting materials, reducing the yield of the desired ester.[1][6]
Q3: What are the potential side reactions and unexpected byproducts I should be aware of?
Besides the primary byproduct, water, several other side reactions can occur, leading to the formation of impurities:
-
Unreacted Starting Material: Due to the equilibrium nature of the Fischer esterification, incomplete conversion is common, leaving unreacted 3-bromo-2,6-difluorophenylacetic acid in the final product mixture.[1]
-
Diethyl Ether Formation: Under acidic conditions, ethanol can undergo self-condensation to form diethyl ether, particularly at higher temperatures.[7]
-
Debromination: While less common under standard acidic esterification conditions, there is a possibility of dehalogenation of the aromatic ring, which would result in the formation of Ethyl 2,6-difluorophenylacetate. Aryl bromides can be susceptible to reduction under certain conditions.
-
Other Ester Byproducts: If other alcohols are present as impurities in the ethanol or the reaction vessel, they can also react with the carboxylic acid to form different ester byproducts.
Q4: How can I improve the yield of my reaction and minimize byproducts?
To improve the yield of this compound and minimize byproduct formation, consider the following strategies:
-
Use of Excess Ethanol: Employing a large excess of ethanol can shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's Principle.[1][6]
-
Removal of Water: Actively removing water as it is formed can significantly improve the yield. This can be achieved by using a Dean-Stark apparatus, molecular sieves, or by carrying out the reaction in a solvent that forms an azeotrope with water.[2][4]
-
Choice of Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common catalysts.[1][2] The choice and concentration of the catalyst can influence the reaction rate and the extent of side reactions.
-
Temperature Control: While heating is necessary to achieve a reasonable reaction rate, excessive temperatures can promote side reactions like ether formation.[7] Monitoring and controlling the reaction temperature is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Increase the excess of ethanol. - Remove water using a Dean-Stark trap or molecular sieves. - Increase the reaction time. - Check the activity of the acid catalyst. |
| Presence of a significant amount of unreacted 3-bromo-2,6-difluorophenylacetic acid | Insufficient reaction time or catalyst concentration. | - Extend the reflux time and monitor the reaction progress by TLC or GC. - Increase the amount of acid catalyst. |
| Detection of a low-boiling point impurity, possibly diethyl ether | Self-condensation of ethanol at high temperatures. | - Lower the reaction temperature. - Use a milder acid catalyst. |
| Identification of Ethyl 2,6-difluorophenylacetate in the product mixture | Debromination of the starting material or product. | - Ensure the absence of any reducing agents. - Consider using milder reaction conditions. |
| Product is wet or contains water after workup | Incomplete drying of the organic phase. | - Use a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). - Ensure adequate contact time between the organic phase and the drying agent. |
Data Presentation
Table 1: Potential Byproducts and Impurities in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Analytical Signature (GC-MS or ¹H NMR) |
| This compound (Product) | C₁₀H₉BrF₂O₂ | 279.08 | Expected product peaks. |
| 3-bromo-2,6-difluorophenylacetic acid (Starting Material) | C₈H₅BrF₂O₂ | 251.02 | Will show a carboxylic acid proton signal in ¹H NMR; different retention time in GC compared to the ester. |
| Water | H₂O | 18.02 | May be observed in ¹H NMR as a broad singlet; not typically observed by GC-MS under standard conditions. |
| Diethyl ether | C₄H₁₀O | 74.12 | Characteristic triplet and quartet signals in ¹H NMR; will have a very short retention time in GC. |
| Ethyl 2,6-difluorophenylacetate | C₁₀H₁₀F₂O₂ | 200.18 | Mass spectrum will show a molecular ion peak corresponding to the loss of bromine. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-2,6-difluorophenylacetic acid (1.0 eq).
-
Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by vacuum distillation or column chromatography.
Mandatory Visualization
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. research.rug.nl [research.rug.nl]
Validation & Comparative
A Comparative Guide to Ethyl 3-bromo-2,6-difluorophenylacetate and Structurally Related Reagents in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Ethyl 3-bromo-2,6-difluorophenylacetate stands as a versatile reagent, offering a unique combination of functionalities for the introduction of fluorinated phenyl groups. This guide provides a comprehensive comparison of this reagent with its structural analogs, supported by experimental data and detailed protocols to inform your synthetic strategies.
Introduction to this compound
This compound is a valuable synthetic intermediate characterized by a phenyl ring substituted with two fluorine atoms and a bromine atom, along with an ethyl acetate moiety. This specific arrangement of functional groups allows for a variety of chemical transformations, making it a key component in the synthesis of novel pharmaceutical and agrochemical compounds. The fluorine atoms can enhance metabolic stability and binding affinity of the final product, while the bromine atom serves as a handle for cross-coupling reactions, and the ester group can be readily modified.
While direct and extensive literature on the specific applications of this compound is not broadly available, its synthesis can be readily achieved from its corresponding carboxylic acid, 2-(3-bromo-2,6-difluorophenyl)acetic acid, which is commercially available.
Synthesis of this compound
A standard and efficient method for the synthesis of this compound is the Fischer esterification of 2-(3-bromo-2,6-difluorophenyl)acetic acid.
Experimental Protocol: Fischer Esterification
Materials:
-
2-(3-bromo-2,6-difluorophenyl)acetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-(3-bromo-2,6-difluorophenyl)acetic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Comparison with Alternative Reagents
The utility of this compound can be best understood by comparing it with other commercially available, structurally similar reagents. Key alternatives include Ethyl bromodifluoroacetate and various other substituted bromophenylacetate derivatives. The choice of reagent will largely depend on the specific synthetic goal, such as the desired substitution pattern on the aromatic ring and the reactivity of the α-carbon.
| Reagent | Structure | Key Features & Applications |
| This compound | - Introduction of a 3-bromo-2,6-difluorophenylacetyl moiety. - Bromine allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). - Fluorine atoms provide metabolic stability and modulate electronic properties. | |
| Ethyl bromodifluoroacetate | - A versatile C2 building block for the introduction of a difluoroacetate group. - Widely used in Reformatsky and cross-coupling reactions.[1][2] - Source of difluorocarbene for the synthesis of fluorinated heterocycles.[3] | |
| Ethyl 2-bromophenylacetate | - Introduces a 2-bromophenylacetyl group. - Lacks the fluorine substituents, resulting in different electronic and biological properties compared to its fluorinated analog. | |
| Ethyl 4-bromophenylacetate | - Isomeric alternative for introducing a bromophenylacetyl group at a different position. - The position of the bromine atom influences the regioselectivity of subsequent reactions. |
Performance in Key Synthetic Transformations
The primary value of these reagents lies in their ability to participate in a range of synthetic transformations. Below is a comparison of their expected performance in key reaction types.
Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound and its non-fluorinated analogs makes them excellent substrates for palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl systems and other elaborated structures.
In contrast, Ethyl bromodifluoroacetate participates in cross-coupling reactions through its bromine atom attached to the α-carbon. This reagent is effectively used to construct C(sp²)-CF₂ bonds.[4][5]
Nucleophilic Substitution and Condensation Reactions
The ester functionality in all the compared reagents allows for a variety of nucleophilic acyl substitution reactions, such as hydrolysis, amidation, and transesterification. The α-protons of the phenylacetate derivatives are acidic and can be deprotonated to form enolates, which can then participate in alkylation and condensation reactions.
Ethyl bromodifluoroacetate is a well-established reagent in the Reformatsky reaction, where it reacts with aldehydes and ketones in the presence of zinc to form β-hydroxy-α,α-difluoroesters.[1] This reaction is a powerful tool for the synthesis of fluorinated alcohols.
Signaling Pathways and Experimental Workflows
The application of these reagents in drug discovery often involves their incorporation into molecules that target specific biological pathways. For instance, a synthetic intermediate derived from this compound could be used to synthesize a kinase inhibitor. The general workflow for such a synthesis is outlined below.
Conclusion
This compound is a valuable reagent for the synthesis of complex, fluorinated molecules. Its utility is underscored when compared with related reagents like Ethyl bromodifluoroacetate. While the former is ideal for introducing a functionalized aromatic ring poised for further elaboration via cross-coupling, the latter excels as a difluoroacetylating agent. The choice of reagent should be guided by the specific synthetic strategy and the desired final molecular architecture. The provided experimental protocol for the synthesis of this compound offers a reliable method for its preparation, enabling its broader application in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Potential Efficacy of Ethyl 3-bromo-2,6-difluorophenylacetate and Related Bromo-Fluoro Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms, particularly bromine and fluorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. These elements can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This guide offers a comparative overview of the potential efficacy of Ethyl 3-bromo-2,6-difluorophenylacetate and other bromo-fluoro compounds, drawing upon experimental data from structurally related molecules to infer potential biological activities. Due to a lack of publicly available efficacy data for this compound, this comparison focuses on the biological activities of analogous phenylacetic acid and bromo-fluoro derivatives.
Data Presentation: Efficacy of Structurally Related Compounds
The following tables summarize the in vitro efficacy of various phenylacetic acid derivatives and other bromo-substituted compounds, highlighting their potential as anticancer and anti-inflammatory agents.
Table 1: Cytotoxic Activity of Phenylacetamide Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [1] |
| Imatinib (Reference Drug) | PC3 (Prostate Carcinoma) | 40 | [1] |
| Imatinib (Reference Drug) | MCF-7 (Breast Cancer) | 98 | [1] |
Table 2: Anti-inflammatory and Cytotoxic Effects of a Brominated Phenylacetic Acid Derivative
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| 2-((2,6-dibromo-4-(trifluoromethyl)phenyl)amino)benzoic acid | Cytotoxicity | HepG2 (Liver Carcinoma) | IC50 | Most cytotoxic of the series | [2] |
| 2-((2,6-dibromo-4-(trifluoromethyl)phenyl)amino)benzoic acid | COX Inhibition | --- | --- | Showed COX-2 selectivity | [2] |
Table 3: Antibacterial Activity of a Bromo-Substituted N-Acylhydrazone Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 5-bromo-N'-(4-nitrobenzylidene)benzohydrazide | Bacillus subtilis | 62.50 | 62.50 | [3] |
| 5-bromo-N'-(4-nitrobenzylidene)benzohydrazide | Pseudomonas aeruginosa | 62.50 | 62.50 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
1. MTS Assay for Cytotoxicity Evaluation [1]
This assay is based on the reduction of the tetrazolium compound MTS by mitochondrial dehydrogenases in metabolically active cells to a soluble formazan product.
-
Cell Seeding: Cancer cell lines (e.g., PC3, MCF-7) are seeded in a 96-well microplate at a suitable density.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds.
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours).
-
MTS Reagent Addition: MTS reagent is added to each well.
-
Incubation: The plate is incubated for a further 1-4 hours.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
2. Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This in vivo assay assesses the ability of a compound to reduce acute inflammation.
-
Animal Model: Wistar rats are typically used.
-
Compound Administration: Test compounds are administered intraperitoneally at various doses. A reference drug, such as diclofenac, is used as a positive control.
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
3. Broth Microdilution Assay for Antimicrobial Activity [3]
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.
-
Preparation of Inoculum: Bacterial strains are cultured and diluted to a standardized concentration.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacterial strain.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
MBC Determination: Aliquots from the wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.
Mandatory Visualizations
The following diagrams illustrate common experimental workflows and a relevant signaling pathway in the context of evaluating the efficacy of novel compounds.
Caption: General workflow for in vitro cytotoxicity screening using the MTS assay.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Purity Analysis of Commercial Ethyl 3-bromo-2,6-difluorophenylacetate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly influence the outcome of a synthesis, affecting yield, impurity profiles of subsequent intermediates, and the overall success of a research campaign. Ethyl 3-bromo-2,6-difluorophenylacetate is a key building block in the synthesis of various active pharmaceutical ingredients. This guide provides a comparative overview of the purity of commercially available this compound, with a focus on the analytical methodologies used to assess its quality. The data presented herein is a representative compilation based on typical findings for compounds of this class.
Comparative Purity Analysis
The purity of this compound can differ between commercial suppliers due to variations in synthetic routes and purification techniques. A summary of representative purity data from three hypothetical suppliers is presented in Table 1.
Table 1: Comparison of Purity and Impurity Profiles of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 99.2 | 98.7 | 99.5 |
| Purity by GC (%) | 99.1 | 98.6 | 99.4 |
| Isomeric Impurity (%) | 0.3 | 0.6 | 0.1 |
| Starting Material Impurity (%) | 0.2 | 0.4 | 0.2 |
| Solvent Residue (ppm) | < 100 | < 250 | < 50 |
| Water Content (%) | 0.05 | 0.1 | 0.02 |
Experimental Protocols
Accurate determination of the purity of this compound requires a suite of analytical techniques. Detailed methodologies for key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 1 mg/mL in acetonitrile.
Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID).
-
Column: HP-5, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Detector Temperature: 300 °C.
-
Injection: 1 µL, 20:1 split.
-
Sample Preparation: 1 mg/mL in ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Performed at 400 MHz in CDCl₃. Provides information on the proton environment and is useful for structural confirmation and identification of proton-containing impurities.
-
¹³C NMR: Performed at 100 MHz in CDCl₃. Used for structural confirmation by identifying all unique carbon atoms.
-
¹⁹F NMR: Performed at 376 MHz in CDCl₃. Crucial for confirming the fluorine substitution pattern and detecting any isomeric impurities.
Visualizations
To aid in the understanding of the analytical workflow and the context of this compound's application, the following diagrams are provided.
Caption: Experimental workflow for the purity analysis of this compound.
Derivatives of this compound are often utilized as inhibitors in various signaling pathways. The following diagram illustrates a hypothetical scenario where a downstream product inhibits a key kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug substance derived from this compound.
Benchmarking an Emerging Fluorinated Building Block: A Comparative Guide to the Catalytic Performance of Ethyl 3-bromo-2,6-difluorophenylacetate and Analogues
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and physicochemical properties. Ethyl 3-bromo-2,6-difluorophenylacetate and related fluorinated building blocks are of increasing interest for the synthesis of novel pharmaceutical candidates. This guide provides a comparative benchmark of the performance of a representative fluorinated acetate, ethyl bromodifluoroacetate, in palladium-catalyzed cross-coupling reactions, juxtaposed with its non-fluorinated counterpart, ethyl bromoacetate. The data presented herein is compiled from peer-reviewed literature to aid researchers in selecting the optimal reagents and conditions for their synthetic endeavors.
Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions
The following table summarizes the performance of ethyl bromodifluoroacetate in a Negishi cross-coupling reaction and compares it with the performance of non-fluorinated α-bromoesters in similar palladium-catalyzed α-arylation reactions. This comparison highlights the differences in reaction conditions and yields achieved with these structurally related reagents.
| Reagent | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl bromodifluoroacetate | 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | Zn/IMes·HCl | NMP | 80 | 12 | 92 | [1][2] |
| Ethyl bromodifluoroacetate | Methyl 4-bromobenzoate | Pd₂(dba)₃ / SPhos | Zn/IMes·HCl | NMP | 80 | 12 | 85 | [1][2] |
| Ethyl bromodifluoroacetate | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | Zn/IMes·HCl | NMP | 80 | 12 | 78 | [1][2] |
| Ethyl bromoacetate | 4-Bromobenzonitrile | Pd(OAc)₂ / 2-(Di-tert-butylphosphino)biphenyl | LiHMDS | Toluene | RT | 3 | 95 | |
| Ethyl bromoacetate | 4-Bromoanisole | Pd(OAc)₂ / 2-(Di-tert-butylphosphino)biphenyl | LiHMDS | Toluene | RT | 3 | 94 | |
| tert-Butyl bromoacetate | 4-Bromotoluene | Pd(dba)₂ / Q-phos | Zinc | THF | 70 | 12 | 96 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the palladium-catalyzed cross-coupling reactions of ethyl bromodifluoroacetate and a non-fluorinated bromoester.
Protocol 1: Palladium-Catalyzed Negishi Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides[1][2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Zinc dust
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Ethyl bromodifluoroacetate
-
Aryl bromide
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
To an oven-dried vial is added Pd(OAc)₂ (2 mol %), SPhos (4 mol %), IPr·HCl (10 mol %), and zinc dust (3.0 equiv).
-
The vial is evacuated and backfilled with argon three times.
-
Anhydrous NMP, the aryl bromide (1.0 equiv), and ethyl bromodifluoroacetate (2.0 equiv) are added via syringe.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction is diluted with diethyl ether and filtered through a pad of celite.
-
The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed α-Arylation of Ethyl Bromoacetate
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Di-tert-butylphosphino)biphenyl
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Ethyl bromoacetate
-
Aryl bromide
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (1 mol %) and 2-(di-tert-butylphosphino)biphenyl (2 mol %).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous toluene, the aryl bromide (1.0 equiv), and ethyl bromoacetate (1.2 equiv) are added.
-
The solution is cooled to 0 °C, and LiHMDS (1.1 equiv, as a 1 M solution in THF) is added dropwise.
-
The reaction is stirred at room temperature for 3 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to afford the α-aryl ester.
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways and workflows described in this guide.
Caption: Catalytic cycle for the Negishi cross-coupling of an aryl halide with a difluoroacetate zinc reagent.
References
A Comparative Guide to Alternatives for Ethyl 3-bromo-2,6-difluorophenylacetate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of complex target molecules. Ethyl 3-bromo-2,6-difluorophenylacetate is a valuable reagent, particularly in reactions that form carbon-carbon and carbon-heteroatom bonds. However, the choice of the halogen atom on the aromatic ring can significantly influence reaction efficiency, cost, and substrate scope. This guide provides an objective comparison of this compound with its chloro and iodo analogues in key cross-coupling reactions, supported by experimental data from relevant studies.
The primary utility of these 3-halo-2,6-difluorophenylacetate compounds lies in their application as electrophilic partners in transition metal-catalyzed cross-coupling reactions. The two fluorine atoms in the ortho positions to the acetic acid moiety can influence the electronic properties and metabolic stability of the resulting molecules, a feature highly desirable in pharmaceutical research. The halogen atom at the 3-position serves as a versatile handle for introducing molecular diversity. The general order of reactivity for these aryl halides in most palladium-catalyzed cross-coupling reactions is I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The choice of the aryl halide can significantly impact the reaction's success, with aryl iodides generally being the most reactive, followed by bromides and then chlorides.
Table 1: Comparison of Aryl Halide Reactivity in a Model Suzuki-Miyaura Reaction
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2 | 95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6 | 88 |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 12 | 75 |
This table presents representative data from various sources to illustrate the general reactivity trend and is not a direct comparison of 3-halo-2,6-difluorophenylacetate derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of the appropriate 3-halo-2,6-difluorophenylacetate (1.0 mmol) in a suitable solvent such as a mixture of DMF and water (4.0 mL / 0.4 mL), is added the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a base (e.g., K₂CO₃, 2.0 mmol) under an inert atmosphere (e.g., argon). After stirring for a few minutes, the arylboronic acid (1.2 mmol) is added. The reaction mixture is then heated to a temperature ranging from 80°C to 100°C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. The choice of ligand on the palladium catalyst is also crucial and often needs to be optimized for less reactive aryl chlorides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 3-halo-2,6-difluorophenylacetate (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). A dry, deoxygenated solvent such as toluene or dioxane is then added. The reaction vessel is sealed and heated to the appropriate temperature (typically 80-110°C) with stirring. After the reaction is complete, as determined by an appropriate monitoring technique, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The reactivity of the aryl halide follows the same general trend observed in other cross-coupling reactions (I > Br > Cl).
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the 3-halo-2,6-difluorophenylacetate (1.0 mmol) in a suitable solvent like THF or DMF, are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-2 mol%), and a base (e.g., triethylamine or diisopropylethylamine). The reaction mixture is typically stirred at room temperature or gently heated under an inert atmosphere until the starting material is consumed. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Comparative Summary of Alternatives
Table 2: Qualitative Comparison of 3-Halo-2,6-difluorophenylacetate Derivatives
| Feature | Ethyl 3-iodo-2,6-difluorophenylacetate | This compound | Ethyl 3-chloro-2,6-difluorophenylacetate |
| Reactivity | Highest | Intermediate | Lowest |
| Reaction Conditions | Milder temperatures, shorter reaction times | Moderate conditions | Harsher conditions, longer reaction times, specialized catalysts often needed |
| Cost & Availability | Generally higher cost, less common | Moderate cost, widely available | Lowest cost, readily available |
| Side Reactions | More prone to side reactions like homocoupling | Good balance of reactivity and stability | Less prone to some side reactions, but can be unreactive |
| Catalyst Choice | Broader range of catalysts are effective | Standard catalysts are often sufficient | Requires more active catalysts and ligands |
Conclusion
The choice between iodo, bromo, and chloro derivatives of 2,6-difluorophenylacetate for a specific synthesis depends on a balance of factors including reactivity, cost, and the specific requirements of the reaction.
-
Ethyl 3-iodo-2,6-difluorophenylacetate is the most reactive and is ideal for challenging couplings where the bromo- or chloro-analogs are ineffective. However, its higher cost and potential for side reactions should be considered.
-
This compound offers a good compromise between reactivity and stability, making it a versatile and widely used building block for a broad range of cross-coupling reactions.
-
Ethyl 3-chloro-2,6-difluorophenylacetate is the most cost-effective option but is also the least reactive. Its use may require more specialized and often more expensive catalyst systems, as well as longer reaction times and higher temperatures.
For many applications, the bromo-derivative represents the optimal choice. However, for large-scale syntheses where cost is a major driver, the development of an efficient protocol using the chloro-analog may be advantageous. Conversely, for difficult transformations or in the late stages of a complex synthesis where maximizing yield is paramount, the iodo-derivative may be the most suitable choice. Researchers should consider these trade-offs when designing their synthetic strategies.
References
A Spectroscopic Comparison of Ethyl 3-bromo-2,6-difluorophenylacetate and Its Analogues: A Theoretical Analysis
A detailed theoretical examination of the spectroscopic characteristics of Ethyl 3-bromo-2,6-difluorophenylacetate and its structural analogues is presented. In the absence of available experimental data, this guide utilizes predicted spectroscopic values to provide a comparative analysis for researchers, scientists, and professionals in drug development.
This publication offers a comprehensive comparison of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and a curated set of its analogues. The analogues have been selected to systematically explore the influence of substituent patterns on the phenyl ring on their respective spectroscopic signatures. This theoretical approach provides valuable insights for compound identification, characterization, and the rational design of molecules with desired spectroscopic properties.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and its analogues. These values were generated using a combination of freely available online prediction tools.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Methylene (-CH₂-) | Ethyl (-CH₃) | Aromatic Protons |
| This compound | ~3.8 | ~1.2 | ~7.0 - 7.5 |
| Ethyl 2-bromo-3,5-difluorophenylacetate | ~3.7 | ~1.2 | ~6.8 - 7.2 |
| Ethyl 4-bromo-2,6-difluorophenylacetate | ~3.8 | ~1.2 | ~7.1 - 7.3 |
| Ethyl 3,5-dibromo-2,6-difluorophenylacetate | ~3.8 | ~1.2 | ~7.6 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Carbonyl (C=O) | Methylene (-CH₂-) | Ethyl (-CH₃) | C-Br | C-F | Other Aromatic C |
| This compound | ~170 | ~40 | ~14 | ~115 | ~160 (d, J ≈ 250 Hz) | ~110-130 |
| Ethyl 2-bromo-3,5-difluorophenylacetate | ~170 | ~40 | ~14 | ~110 | ~162 (d, J ≈ 245 Hz) | ~105-135 |
| Ethyl 4-bromo-2,6-difluorophenylacetate | ~170 | ~40 | ~14 | ~120 | ~159 (d, J ≈ 255 Hz) | ~112-128 |
| Ethyl 3,5-dibromo-2,6-difluorophenylacetate | ~170 | ~40 | ~14 | ~118 | ~158 (d, J ≈ 250 Hz) | ~115-132 |
Table 3: Predicted Principal IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-F Stretch | C-Br Stretch | C-O Stretch |
| This compound | ~1740 | ~1250 | ~600 | ~1200 |
| Ethyl 2-bromo-3,5-difluorophenylacetate | ~1740 | ~1240 | ~610 | ~1200 |
| Ethyl 4-bromo-2,6-difluorophenylacetate | ~1740 | ~1255 | ~590 | ~1200 |
| Ethyl 3,5-dibromo-2,6-difluorophenylacetate | ~1740 | ~1250 | ~580 | ~1200 |
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | [M-OCH₂CH₃]⁺ | [Br-Ph-CH₂]⁺ |
| This compound | 278/280 | 233/235 | 201/203 |
| Ethyl 2-bromo-3,5-difluorophenylacetate | 278/280 | 233/235 | 201/203 |
| Ethyl 4-bromo-2,6-difluorophenylacetate | 278/280 | 233/235 | 201/203 |
| Ethyl 3,5-dibromo-2,6-difluorophenylacetate | 356/358/360 | 311/313/315 | 279/281/283 |
Experimental Protocols
While the data presented is theoretical, the following are general experimental protocols for obtaining the spectroscopic data discussed.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typically 16-64 scans are acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, several hundred to several thousand scans may be necessary, with a longer relaxation delay (2-5 seconds), and proton decoupling is applied to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
For a liquid sample, a drop of the neat compound is placed between two sodium chloride or potassium bromide plates to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a transparent disk. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel organic compound.
Caption: Generalized workflow for spectroscopic analysis.
The logical flow for identifying and comparing the spectroscopic features of the target compound and its analogues is depicted in the following diagram.
Caption: Logical flow for comparative spectroscopic analysis.
A comparative study of reaction kinetics using Ethyl 3-bromo-2,6-difluorophenylacetate
A Comparative Study of Reaction Kinetics Using Ethyl 3-bromo-2,6-difluorophenylacetate
This guide provides a comparative analysis of the reaction kinetics of this compound in common organic reactions. It is intended for researchers, scientists, and professionals in drug development who are interested in the reactivity of halogenated aromatic compounds. The guide discusses the expected reactivity in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions, supported by established mechanistic principles.
Introduction to this compound
This compound is a substituted aromatic compound containing both bromine and fluorine atoms. The electronic properties of these halogens, along with the ethyl acetate group, significantly influence the reactivity of the aromatic ring. The two fluorine atoms are strong electron-withdrawing groups, which can activate the ring towards nucleophilic attack. The bromine atom serves as a versatile handle for various cross-coupling reactions.
Comparative Reaction Kinetics
The reactivity of this compound is compared across three common reaction types. The following table summarizes the key kinetic and mechanistic features.
| Reaction Type | Key Mechanistic Steps | Expected Reactivity of this compound | Factors Influencing Reaction Rate |
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | The C-Br bond is expected to readily undergo oxidative addition to a Pd(0) catalyst. The rate-determining step is often the oxidative addition, and the reactivity order for halogens is I > OTf > Br >> Cl.[1][2] | Catalyst and ligand choice, base, solvent, temperature, nature of the boronic acid/ester. |
| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination | Similar to Suzuki coupling, the C-Br bond is the reactive site for oxidative addition. The reaction is often faster with electron-withdrawing groups on the aryl halide. | Catalyst and ligand choice (e.g., bulky, electron-rich phosphine ligands), base (sterically hindered bases are common), solvent, temperature. |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic attack to form a Meisenheimer complex, followed by departure of the leaving group. | The two electron-withdrawing fluorine atoms strongly activate the ring for SNAr, particularly at the positions ortho and para to them. The bromine atom is a potential leaving group. | Strength of the nucleophile, solvent, temperature, nature of the leaving group, and the presence of electron-withdrawing groups on the aromatic ring.[3][4][5] |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These should be adapted and optimized for specific substrates and desired products.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, Cs2CO3, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DME).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.2 equiv), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a base (e.g., NaOtBu, K3PO4, 1.2-2.0 equiv) in a dry Schlenk flask.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction Execution: Heat the mixture to the appropriate temperature (can range from room temperature to >100 °C) and stir until completion.
-
Workup: After cooling, quench the reaction with water or a saturated aqueous NH4Cl solution. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the residue by flash chromatography.
Visualizations
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ias.ac.in [ias.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Ethyl 3-bromo-2,6-difluorophenylacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the chemical structure of Ethyl 3-bromo-2,6-difluorophenylacetate and its derivatives. Due to the limited availability of published experimental data for this specific compound, this guide integrates established synthetic methodologies for related compounds with predicted spectroscopic data to offer a robust protocol for structural verification. We will compare the predicted data with known spectral characteristics of analogous compounds, providing a reliable basis for structural confirmation in a research and development setting.
Proposed Synthesis and Reaction Pathway
The synthesis of this compound is most plausibly achieved through the esterification of its corresponding carboxylic acid precursor, 3-bromo-2,6-difluorophenylacetic acid. This reaction is a standard and widely used method for the preparation of esters.
A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)[1][2][3]. The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the ester.
An alternative and often milder method involves the use of enzymatic catalysts, such as lipases, in an organic solvent. This approach can offer higher selectivity and avoid the harsh conditions of strong acid catalysis[4][5].
Figure 1: Proposed synthesis pathway for this compound.
Spectroscopic Data for Structural Confirmation
The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for confirming the successful synthesis and purity of the compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. The predicted chemical shifts for the target molecule are presented below. These predictions are based on computational models and typical values for similar structural motifs.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 7.5 (multiplet) | 110 - 160 (multiple signals) |
| -CH₂- (ester) | ~ 4.2 (quartet) | ~ 61 |
| -CH₃ (ester) | ~ 1.2 (triplet) | ~ 14 |
| -CH₂- (phenyl) | ~ 3.8 (singlet) | ~ 35 |
Note: Predicted values are generated from standard NMR prediction algorithms and should be used as a reference. Actual experimental values may vary based on solvent and other experimental conditions.
Table 2: Expected Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below, based on typical ranges for substituted aromatic esters.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-O (Ester) | 1000 - 1300 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
| C-H (Aromatic) | 3010 - 3100 | Medium to Weak |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C-F | 1000 - 1400 | Strong |
| C-Br | 500 - 600 | Medium to Strong |
Table 3: Expected Mass Spectrometry (MS) Fragmentation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the key expected observations are:
| Fragment Ion | Description | Expected m/z |
| [M]⁺ and [M+2]⁺ | Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio). | ~278 and ~280 |
| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. | ~233 and ~235 |
| [C₇H₂BrF₂]⁺ | Tropylium-like ion, a common fragment for phenylacetic derivatives. | ~215 and ~217 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-bromo-2,6-difluorophenylacetic acid in a 10-fold molar excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount (e.g., 5% of the moles of carboxylic acid) of concentrated sulfuric acid to the solution while stirring.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
IR Spectroscopy: Obtain the IR spectrum of the purified product using a Fourier-Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: Analyze the purified product using a mass spectrometer, for instance, with Electron Ionization (EI) to observe the fragmentation pattern.
Potential Biological Relevance and Signaling Pathway
While the specific biological activity of this compound is not extensively documented, fluorinated phenylacetic acid derivatives are known to be of significant interest in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity to biological targets[1]. For instance, some fluorinated aromatic compounds act as inhibitors of enzymes involved in disease signaling pathways.
As a representative example, the following diagram illustrates a simplified kinase signaling pathway, which is a common target for therapeutic intervention. Derivatives of phenylacetic acid have been investigated as kinase inhibitors.
Figure 2: Representative kinase signaling pathway potentially targeted by fluorinated inhibitors.
This guide provides a foundational methodology for the synthesis and structural confirmation of this compound. Researchers can adapt and build upon these protocols and predicted data to confidently identify and utilize this and related compounds in their drug discovery and development endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ethyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl Phenylacetate Or Ethyl Phenyl Acetate CAS 101-97-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bioproduction of Natural Phenethyl Acetate, Phenylacetic Acid, Ethyl Phenylacetate, and Phenethyl Phenylacetate from Renewable Feedstock - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of experimental results with Ethyl 3-bromo-2,6-difluorophenylacetate
Despite a comprehensive search of scientific literature and patent databases, no specific experimental data for Ethyl 3-bromo-2,6-difluorophenylacetate could be located. This guide will, therefore, provide a foundational understanding of this compound's expected chemical properties based on its structure and discuss the known applications of structurally similar molecules. This comparative analysis will serve as a valuable resource for researchers and drug development professionals by offering insights into its potential reactivity and biological significance.
Physicochemical Properties and Predicted Reactivity
To facilitate comparison, the fundamental properties of this compound and a selection of structurally related alternatives are presented below. These properties are computationally predicted and sourced from publicly available chemical databases.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₁₀H₉BrF₂O₂ | 295.08 | 2.8 |
| Ethyl 2-bromo-2,2-difluoroacetate | C₄H₅BrF₂O₂ | 202.98 | 1.1 |
| Ethyl 4-bromophenylacetate | C₁₀H₁₁BrO₂ | 243.10 | 2.6 |
| Methyl 2,6-difluorophenylacetate | C₉H₈F₂O₂ | 186.16 | 1.7 |
Data sourced from PubChem and other chemical databases. XLogP3 is a measure of lipophilicity.
The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound is expected to activate the aromatic ring for nucleophilic aromatic substitution reactions. The bromine atom provides a site for cross-coupling reactions, such as Suzuki or Heck coupling, enabling the introduction of various substituents. The ethyl acetate moiety can undergo hydrolysis to the corresponding carboxylic acid or be used in transesterification reactions.
Potential Applications in Synthesis and Medicinal Chemistry
While direct experimental evidence for this compound is unavailable, its structural motifs are prevalent in compounds with demonstrated biological activity. Fluorinated phenylacetic acid derivatives are key building blocks in the synthesis of various pharmaceuticals. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
For instance, fluorinated non-steroidal anti-inflammatory drugs (NSAIDs) have been developed, and the difluorophenyl group is a known pharmacophore in various enzyme inhibitors. The bromo-substituent allows for the facile introduction of this moiety into larger, more complex molecules.
Illustrative Experimental Workflow: Synthesis of a Hypothetical Derivative
To provide a practical context, a hypothetical experimental workflow for the utilization of a similar bromo-difluoroaromatic compound in a Suzuki coupling reaction is outlined below. This serves as an example of how this compound might be employed in a synthetic chemistry setting.
Caption: Hypothetical workflow for a Suzuki coupling reaction.
Potential Signaling Pathway Involvement
Given that many fluorinated phenylacetate derivatives exhibit anti-inflammatory or anti-cancer properties, a hypothetical signaling pathway where such a compound might act is presented. This is purely illustrative and not based on experimental data for the specific title compound. For example, a derivative could potentially inhibit an upstream kinase in a pro-inflammatory signaling cascade.
Caption: Hypothetical inhibition of a pro-inflammatory pathway.
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 3-bromo-2,6-difluorophenylacetate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. Ethyl 3-bromo-2,6-difluorophenylacetate, a halogenated organic compound, requires careful management as hazardous waste to ensure laboratory safety and environmental protection. Disposal should always be in accordance with federal, state, and local regulations, and institutional protocols.
Immediate Safety and Disposal Protocols
Personal Protective Equipment (PPE): Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Wear chemical safety goggles to protect from splashes.[1] For larger quantities (over 500 ml), splash-proof goggles are necessary.[2]
-
Skin Protection: A lab coat and closed-toe shoes are mandatory to protect skin and feet from spills.[1]
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact.[1][2] If significant contact is anticipated, heavier nitrile gloves are recommended.[2]
-
Respiratory Protection: All handling of this volatile and potentially toxic substance should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[1][3]
Spill Management: In the event of a spill, contain the substance with an inert absorbent material such as sand, vermiculite, or spill control pillows.[4][5] Scoop the material into a suitable, labeled container for disposal.[4][5] Do not allow the chemical to enter drains.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation: this compound is a halogenated organic compound. It must be disposed of in a designated "Halogenated Organic Waste" container.[1][3] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[6] Also, keep it separate from incompatible materials like acids, bases, and oxidizing agents.[7][8]
-
Container Selection: Use a chemically compatible container, preferably the original one if it's in good condition.[7] Plastic containers are often preferred for storing chemical waste.[9] The container must have a secure, leak-proof lid and be free from damage.[10]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9] Include the date when the waste was first added to the container.[6]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][9] The storage area should be a cool, dry, and well-ventilated space, away from heat and ignition sources.[8] Ensure secondary containment, such as a tray or tub, is in place to contain any potential leaks.[7]
-
Disposal Request: Once the container is full or has been in storage for the maximum allowed time (typically six to twelve months, depending on institutional and local regulations), contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.[6][9] Do not pour this chemical down the drain or dispose of it in regular trash.[1][11]
Summary of Hazards and Disposal Considerations
| Hazard Category | Description | Disposal Consideration |
| Toxicity | Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin, potentially affecting the central nervous system, liver, and kidneys.[12] | Collect in a designated, sealed container for hazardous waste. Avoid all personal exposure through appropriate PPE. |
| Environmental | Improper disposal can lead to contamination of soil and water.[10] This substance should not be released into the environment.[4] | Do not dispose of down the drain.[1][11] All waste must be handled by a licensed hazardous waste disposal facility. |
| Reactivity | Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[13] | Store separately from incompatible chemicals to prevent violent reactions.[7] |
| Flammability | While many halogenated solvents are not flammable, some related compounds are combustible.[14] Vapors may form explosive mixtures with air.[15] | Store away from heat, sparks, and open flames.[13] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and the manufacturer's Safety Data Sheet (SDS) for the most detailed and current information.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. PSFC Halogenated Solvents [www-internal.psfc.mit.edu]
- 3. scienceready.com.au [scienceready.com.au]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Ethyl 3-bromo-2,6-difluorophenylacetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-bromo-2,6-difluorophenylacetate. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for managing halogenated organic compounds and data from analogous chemical safety documents.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended to prevent skin contact.[2][3] Always inspect gloves before use and remove them carefully to avoid skin contamination.[4][5] |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect skin and clothing.[2][3] For larger quantities or increased risk of splashing, consider flame-retardant and antistatic protective clothing. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if exposure limits are exceeded.[1] For organic vapors, a respirator with a Type A Brown filter conforming to EN14387 is recommended.[4] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes must be worn to protect feet from spills.[2][3] |
Operational Plan
Handling:
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2][3]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3][6][7][8] Use non-sparking tools and explosion-proof equipment.[1][8]
-
Grounding: To prevent static discharge, which can ignite vapors, ensure that all metal parts of the equipment are grounded.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before breaks or meals.[1][9] Do not eat, drink, or smoke in the laboratory area.[4][9]
-
Spill Management: In case of a spill, evacuate the area. Use inert absorbent material like sand or silica gel to contain the spill.[1] Place the absorbed material into a sealed container for disposal.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][4][6][7][10]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[1]
Disposal Plan
As a halogenated organic compound, this compound requires special disposal procedures.
-
Waste Container: Dispose of the chemical waste in a designated and clearly labeled "Halogenated Organic Waste" container.[2][3][11]
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste to prevent costly and complex disposal processes.[10][11]
-
Drain Disposal: Never dispose of this chemical down the drain.[2][11]
-
Collection: Arrange for the disposal of the waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[2]
Experimental Workflow
Caption: Workflow for safe handling and disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. farnell.com [farnell.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
